molecular formula C8H8N2O B184328 2-Methylimidazo[1,2-a]pyridin-8-ol CAS No. 79707-11-2

2-Methylimidazo[1,2-a]pyridin-8-ol

Cat. No.: B184328
CAS No.: 79707-11-2
M. Wt: 148.16 g/mol
InChI Key: QWKYLVGNKWERLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylimidazo[1,2-a]pyridin-8-ol ( 79707-11-2) is a nitrogen-bridged heterocyclic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . It is supplied with a minimum purity of 95% and is presented as a solid. This compound belongs to the imidazo[1,2-a]pyridine family, a class of structures recognized as versatile scaffolds in medicinal and organic chemistry . As a functionalized heterocycle, it serves as a valuable synthetic intermediate or building block for constructing more complex molecules, particularly in the synthesis of pharmaceutical candidates and novel hybrid compounds . This product is intended for use in research and development laboratories. It is strictly for professional manufacturing, research, and industrial applications. It is not intended for diagnostic, therapeutic, medical, or consumer use. Handle with appropriate precautions in a well-controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-5-10-4-2-3-7(11)8(10)9-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKYLVGNKWERLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=C(C2=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356259
Record name 2-methylimidazo[1,2-a]pyridin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79707-11-2
Record name 2-methylimidazo[1,2-a]pyridin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylimidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 2-Methylimidazo[1,2-a]pyridin-8-ol. While experimental data for this specific molecule is limited in publicly available literature, this document compiles existing information, presents data for structurally similar compounds, and outlines established experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of imidazo[1,2-a]pyridine derivatives in fields such as medicinal chemistry and materials science.

Core Physicochemical Properties

The imidazo[1,2-a]pyridine scaffold is a key structural motif in numerous biologically active compounds. The introduction of a methyl group at the 2-position and a hydroxyl group at the 8-position is expected to significantly influence its electronic properties, solubility, and potential biological interactions.

Quantitative Data Summary

A summary of available computed and experimental data for this compound and the closely related compound 2-methylimidazo[1,2-a]pyridine (lacking the 8-hydroxyl group) is presented below for comparison.

PropertyThis compound2-Methylimidazo[1,2-a]pyridineData Type
Molecular Formula C₈H₈N₂O[1]C₈H₈N₂---
Molecular Weight 148.16 g/mol [1]132.16 g/mol ---
Melting Point Not available36.0-45.0 °CExperimental
Boiling Point Not availableNot available---
LogP (XLogP3) 1.8[1]2.2Computed
Topological Polar Surface Area (TPSA) 37.5 Ų[1]17.3 ŲComputed
Hydrogen Bond Donors 1[1]0Computed
Hydrogen Bond Acceptors 2[1]2Computed
pKa Not availableNot available---
Aqueous Solubility Not availableNot available---

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols that can be applied to characterize this compound.

Synthesis of 8-Hydroxy-Substituted Imidazo[1,2-a]pyridines

A general and established method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-haloketone. For the synthesis of 8-hydroxy-substituted analogs, 2-amino-3-hydroxypyridine is a key starting material. A plausible synthetic route to obtain this compound is adapted from the work of Grošelj et al. (2008) on related compounds.

Reaction Scheme:

Synthesis 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine This compound This compound 2-Amino-3-hydroxypyridine->this compound   + Chloroacetone (or Bromoacetone)   Reflux in Ethanol Biological_Activity_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 In vivo Evaluation Compound Synthesis\n& Characterization Compound Synthesis & Characterization In vitro Assays In vitro Assays Compound Synthesis\n& Characterization->In vitro Assays Target Identification Target Identification In vitro Assays->Target Identification Signaling Pathway Analysis Signaling Pathway Analysis Target Identification->Signaling Pathway Analysis Animal Model Studies Animal Model Studies Signaling Pathway Analysis->Animal Model Studies Preclinical Development Preclinical Development Animal Model Studies->Preclinical Development

References

Spectroscopic and Synthetic Analysis of 2-Methylimidazo[1,2-a]pyridin-8-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 2-Methylimidazo[1,2-a]pyridin-8-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a proposed synthetic pathway based on established methodologies for analogous compounds and a comprehensive prediction of its spectroscopic characteristics.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. The introduction of a hydroxyl group at the 8-position and a methyl group at the 2-position of the imidazo[1,2-a]pyridine scaffold can significantly influence its physicochemical properties and biological interactions. This guide focuses on the synthesis and spectroscopic characterization of this compound.

Proposed Synthesis of this compound

A reliable synthetic route to this compound can be adapted from the well-established synthesis of related 8-hydroxyimidazo[1,2-a]pyridine derivatives. The proposed method involves the condensation reaction of 2-amino-3-hydroxypyridine with chloroacetone.

Experimental Protocol

Materials:

  • 2-amino-3-hydroxypyridine

  • Chloroacetone

  • Anhydrous ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Chloroacetone (1.1 eq) is added to the solution.

  • The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is evaporated to yield the crude product.

  • Purification is achieved by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product A 2-amino-3-hydroxypyridine C Condensation in Anhydrous Ethanol (Reflux) A->C B Chloroacetone B->C D Solvent Removal C->D E Neutralization (aq. NaHCO3) D->E F Extraction (Ethyl Acetate) E->F G Drying (MgSO4) F->G H Column Chromatography G->H I This compound H->I

Caption: Proposed synthesis workflow for this compound.

Predicted Spectroscopic Data Analysis

The following spectroscopic data are predicted for this compound based on the analysis of structurally similar compounds.[1]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and imidazole rings, the methyl protons, and the hydroxyl proton.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃2.3 - 2.5Singlet-
H-37.4 - 7.6Singlet-
H-57.8 - 8.0Doublet~7.0
H-66.8 - 7.0Triplet~7.0
H-77.0 - 7.2Doublet~7.0
OH9.0 - 10.0Broad Singlet-
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
CH₃14 - 16
C-2140 - 145
C-3110 - 115
C-5120 - 125
C-6115 - 120
C-7110 - 115
C-8145 - 150
C-8a130 - 135
FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (hydroxyl)3200 - 3400Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=N stretch1620 - 1650Strong
C=C stretch (aromatic)1450 - 1600Medium to Strong
C-O stretch (hydroxyl)1200 - 1300Strong
Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Parameter Value
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Predicted [M+H]⁺ 149.0715

Summary of Physicochemical Properties

Property Value Reference
CAS Number 79707-11-2[2][3]
Molecular Formula C₈H₈N₂O[2]
Molecular Weight 148.162 g/mol [2]
XLogP3 1.3[2]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Polar Surface Area 37.53 Ų[2]

Disclaimer: The spectroscopic data presented in this guide are predicted based on the analysis of analogous compounds and have not been experimentally verified for this compound. This information is intended for research and development purposes.

References

Biological Activity Screening of 2-Methylimidazo[1,2-a]pyridin-8-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available biological screening data for the specific compound 2-Methylimidazo[1,2-a]pyridin-8-ol is limited. This guide provides a comprehensive overview of the biological activities of the broader class of imidazo[1,2-a]pyridine derivatives to highlight the potential therapeutic applications and relevant screening methodologies for this compound.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, exhibiting a wide range of pharmacological properties.[1][2][3] Derivatives of this core have been extensively investigated for their potential as therapeutic agents, demonstrating significant activity in various biological screens. This technical guide summarizes the key biological activities of imidazo[1,2-a]pyridine derivatives, with a focus on anticancer, anti-inflammatory, and antimicrobial screening. It also provides detailed experimental protocols for key assays and visual representations of relevant signaling pathways and experimental workflows to aid researchers in the evaluation of novel compounds such as this compound.

Key Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives have shown promising results in a variety of biological assays. The primary areas of investigation include their efficacy as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Activity

A significant body of research has focused on the anticancer properties of imidazo[1,2-a]pyridine derivatives. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines.[4][5][6] The mechanism of action for many of these derivatives involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[5][7]

Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 12b Hep-2 (Laryngeal Carcinoma)MTT Assay11[6]
HepG2 (Hepatocellular Carcinoma)MTT Assay13[6]
MCF-7 (Breast Cancer)MTT Assay11[6]
A375 (Melanoma)MTT Assay11[6]
TB-25HCT-116 (Colon Cancer)Anti-proliferative Assay0.023[8]
Imidazo[1,2-a]pyrazine derivativeHCT-116 (Colon Cancer)Anti-proliferative Assay0.023[8]
3-aminoimidazole[1,2-α]pyridine/pyrazine derivative 16 MCF-7 (Breast Cancer)Cytotoxicity Assay-[4]
3-aminoimidazole[1,2-α]pyridine/pyrazine derivative 18 HT-29 (Colon Cancer)Cytotoxicity Assay-[4]
Imido-heterocycle compound 4h PANC-1 (Pancreatic Cancer)Anticancer Assay1 - 5.5[4]
2-halo, aryl, styryl and phenylethynyl-substituted derivative 5b MCF-7 (Breast Cancer)Anti-proliferative Assay3.5 - 61.1[4]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of key inflammatory mediators.[9][10] A primary mechanism of action is the inhibition of the NF-κB signaling pathway, which plays a central role in the inflammatory response.[9]

Table 2: Anti-inflammatory Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeTarget/AssayCell Line/ModelIC50 (µM) / ActivityReference
MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine)NF-κB DNA bindingMDA-MB-231, SKOV3Suppression of NF-κB activity[9]
STAT3 PhosphorylationMDA-MB-231, SKOV3Suppression of STAT3 phosphorylation[9]
Imidazo[1,2-a]pyridine carboxylic acid derivative 5 COX-2 InhibitionIn vitroPreferential COX-2 inhibition[10]
Imidazo[1,2-a]pyridine-2-carboxylic acid 2 Carrageenan-induced edemaIn vivoMore efficient than indomethacin[10]
Antimicrobial Activity

The emergence of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[1][11][12][13]

Table 3: Antimicrobial Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeMicroorganismMIC (mg/L)Reference
Compound 7o Bacillus subtilis125[1]
Escherichia coli500[1]
3-Bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromideStaphylococcus aureus675 and 2700 µg/ml[11]
5-n-Octylaminoimidazo[1,2-a]pyrimidineVarious microorganismsSignificant activity[12]
6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dionePseudomonas aeruginosa< Streptomycin[13]

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.[5][7]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Imidazo[1,2-a]pyridine\nDerivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine\nDerivative->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some imidazo[1,2-a]pyridine derivatives have been shown to suppress this pathway.[9]

NFkB_Signaling_Pathway Pro-inflammatory\nStimuli (e.g., LPS) Pro-inflammatory Stimuli (e.g., LPS) Receptor Receptor Pro-inflammatory\nStimuli (e.g., LPS)->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Transcription Imidazo[1,2-a]pyridine\nDerivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine\nDerivative->IKK Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cellular & Mechanistic Studies cluster_2 In Vivo & Preclinical Studies Compound_Synthesis Compound Synthesis (this compound) Primary_Assay Primary Screening (e.g., MTT Assay) Compound_Synthesis->Primary_Assay Secondary_Assay Secondary Screening (e.g., Kinase Assay, MIC Determination) Primary_Assay->Secondary_Assay Active Hits Cell_Based_Assay Cell-based Assays (e.g., Western Blot, Reporter Assay) Secondary_Assay->Cell_Based_Assay Pathway_Analysis Signaling Pathway Analysis Cell_Based_Assay->Pathway_Analysis Animal_Models In Vivo Animal Models (e.g., Xenograft) Pathway_Analysis->Animal_Models Toxicity_Studies Toxicology & Pharmacokinetics Animal_Models->Toxicity_Studies

References

An In-depth Technical Guide on the Hypothesized Mechanism of Action of 2-Methylimidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the hypothesized mechanism of action for a specific derivative, 2-Methylimidazo[1,2-a]pyridin-8-ol. Based on the analysis of structurally related compounds and the broader therapeutic applications of the imidazo[1,2-a]pyridine class, we postulate that this compound may act as an antibacterial agent through the inhibition of Mur ligases, key enzymes in the bacterial peptidoglycan synthesis pathway. This document provides a comprehensive overview of this hypothesis, supported by available data on analogous compounds, detailed experimental protocols for its investigation, and visual representations of the proposed biological pathways and experimental workflows.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are fused bicyclic heteroaromatic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities. This scaffold is present in several commercially available drugs, demonstrating its therapeutic potential. The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives includes antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The versatility of this scaffold allows for substitutions at various positions, leading to a wide range of pharmacological profiles.

Hypothesized Mechanism of Action: Inhibition of Mur Ligases

While direct experimental evidence for the mechanism of action of this compound is not yet available in the public domain, a compelling hypothesis can be formulated based on studies of structurally similar compounds. We hypothesize that this compound functions as an antibacterial agent by inhibiting the Mur family of ligases.

Mur ligases (MurC, MurD, MurE, and MurF) are essential cytoplasmic enzymes in bacteria that catalyze the sequential addition of amino acids to UDP-N-acetylmuramic acid, a crucial step in the biosynthesis of peptidoglycan. Peptidoglycan is a vital component of the bacterial cell wall, and its inhibition leads to cell lysis and bacterial death. As Mur ligases are absent in eukaryotes, they represent an attractive target for the development of novel antibacterial agents with selective toxicity.

The foundation for this hypothesis is the reported potential of 8-hydroxyimidazo[1,2-a]pyridine derivatives as inhibitors of Mur ligases. The presence of the 8-hydroxyl group on the imidazo[1,2-a]pyridine core in our compound of interest is a key structural feature that aligns with this potential activity.

The Role of Mur Ligases in Peptidoglycan Biosynthesis

The synthesis of the peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide, is a multi-step enzymatic process. The Mur ligases are responsible for the elongation of the peptide chain as follows:

  • MurC: Adds L-alanine.

  • MurD: Adds D-glutamic acid.

  • MurE: Adds meso-diaminopimelic acid (in most Gram-negative bacteria) or L-lysine (in most Gram-positive bacteria).

  • MurF: Adds the D-alanyl-D-alanine dipeptide.

Inhibition of any of these enzymes disrupts the formation of the pentapeptide precursor, thereby halting peptidoglycan synthesis and compromising bacterial cell wall integrity.

Data Presentation: Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives

Direct quantitative data for the inhibitory activity of this compound against Mur ligases is not currently available. However, the following tables summarize the antibacterial activity and other relevant enzyme inhibition data for a selection of imidazo[1,2-a]pyridine derivatives to provide context for the hypothesized activity.

Table 1: Antibacterial Activity of Selected Imidazo[1,2-a]pyridine Analogs

Compound/AnalogTarget Organism(s)Activity (MIC/Zone of Inhibition)Reference
Imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosis (replicating)MIC90: 0.4–1.9 μM[4]
Imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosis (MDR)MIC90: 0.07–2.2 μM[4]
Imidazo[1,2-a]pyridine chalconesE. coli, P. aeruginosa, S. aureus, S. pyogenesGood to excellent activity[5]
5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-hydrazonesE. coli, S. aureus, P. aeruginosa, S. pyogenesZone of inhibition: 22-33 mm[6]
N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide (9a)Bacillus subtilisHigh activity[7]

Table 2: Enzyme Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound/AnalogTarget EnzymeIC50/ActivityReference
Imidazo[1,2-a]pyridine derivativesc-Met kinaseIC50: 12.8 nM (Compound 31)[8]
Imidazo[1,2-a]pyridine-based peptidomimeticsAkt1IC50: 0.64 μM (Compound 11)[9]
2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (6f)COX-2IC50: 0.07-0.18 μM range[10]
Imidazo[1,2-a]pyridine derivativesMCH1RGood potency and brain exposure[11]

Experimental Protocols

The following are detailed methodologies for key experiments to synthesize this compound and to test the hypothesis of Mur ligase inhibition.

Synthesis of this compound

A plausible synthetic route for this compound involves the cyclization of an appropriate 2-aminopyridine with a haloketone.

Materials:

  • 2-amino-3-hydroxypyridine

  • Chloroacetone

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • A mixture of 2-amino-3-hydroxypyridine (1.0 eq) and chloroacetone (1.1 eq) in ethanol is stirred at room temperature.

  • Sodium bicarbonate (1.5 eq) is added portion-wise to the reaction mixture.

  • The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.

  • The structure of the final compound is confirmed by 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Mur Ligase Inhibition Assay (Malachite Green Assay)

This assay spectrophotometrically measures the amount of inorganic phosphate (Pi) released from the ATP hydrolysis that accompanies the ligation reaction catalyzed by Mur ligases. A decrease in Pi production in the presence of the test compound indicates enzyme inhibition.

Materials:

  • Purified Mur ligase (e.g., MurC, MurD, MurE, or MurF from a relevant bacterial strain)

  • ATP

  • UDP-N-acetylmuramic acid (for MurC) or the appropriate UDP-MurNAc-peptide intermediate for subsequent ligases

  • The specific amino acid substrate for the respective Mur ligase (L-Ala for MurC, D-Glu for MurD, etc.)

  • HEPES buffer (pH 7.5)

  • MgCl2

  • This compound dissolved in DMSO

  • Malachite Green reagent

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • The reaction is performed in a 96-well plate. Each well contains HEPES buffer, MgCl2, the UDP-MurNAc substrate, and the amino acid substrate at their optimal concentrations.

  • Various concentrations of this compound (typically in a serial dilution) are added to the wells. A control with DMSO alone is included.

  • The reaction is initiated by the addition of the Mur ligase enzyme.

  • The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

  • The reaction is stopped by the addition of the Malachite Green reagent, which forms a colored complex with the released inorganic phosphate.

  • After a short incubation period for color development, the absorbance is measured at a specific wavelength (e.g., 620 nm).

  • The percentage of inhibition is calculated for each concentration of the test compound relative to the DMSO control.

  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound dissolved in DMSO

  • Standard antibiotic for control (e.g., ciprofloxacin)

  • 96-well microplates

  • Incubator

Procedure:

  • A serial two-fold dilution of this compound is prepared in CAMHB in a 96-well plate.

  • A standardized inoculum of the test bacterium (approximately 5 x 105 CFU/mL) is added to each well.

  • Positive (no drug) and negative (no bacteria) growth controls are included on each plate. A standard antibiotic is also tested as a control.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the hypothesized signaling pathway and a general experimental workflow.

G cluster_pathway Hypothesized Mechanism of Action of this compound UDP_GlcNAc UDP-GlcNAc MurA_B MurA, MurB UDP_GlcNAc->MurA_B UDP_MurNAc UDP-MurNAc MurC MurC UDP_MurNAc->MurC UDP_MurNAc_Ala UDP-MurNAc-L-Ala MurD MurD UDP_MurNAc_Ala->MurD UDP_MurNAc_Dipeptide UDP-MurNAc-L-Ala-D-Glu MurE MurE UDP_MurNAc_Dipeptide->MurE UDP_MurNAc_Tripeptide UDP-MurNAc-L-Ala-D-Glu-m-DAP MurF MurF UDP_MurNAc_Tripeptide->MurF UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide (Peptidoglycan Precursor) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) UDP_MurNAc_Pentapeptide->Peptidoglycan Cell_Lysis Bacterial Cell Lysis Peptidoglycan->Cell_Lysis MurA_B->UDP_MurNAc MurC->UDP_MurNAc_Ala MurD->UDP_MurNAc_Dipeptide MurE->UDP_MurNAc_Tripeptide MurF->UDP_MurNAc_Pentapeptide Inhibitor This compound Inhibitor->MurC Inhibitor->MurD Inhibitor->MurE Inhibitor->MurF

Caption: Hypothesized inhibition of Mur ligases by this compound.

G cluster_workflow Experimental Workflow for Investigating the Mechanism of Action Synthesis Synthesis and Purification of This compound Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Mur_Assay In Vitro Mur Ligase Inhibition Assays (IC50) Characterization->Mur_Assay MIC_Testing Antibacterial Susceptibility Testing (MIC) Characterization->MIC_Testing SAR_Studies Structure-Activity Relationship (SAR) Studies Mur_Assay->SAR_Studies Cytotoxicity Mammalian Cell Cytotoxicity Assay MIC_Testing->Cytotoxicity MIC_Testing->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Workflow for the synthesis, screening, and optimization of the compound.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While the precise mechanism of action of this compound remains to be definitively elucidated, the hypothesis of Mur ligase inhibition presents a rational and testable pathway for its potential antibacterial activity. This is supported by the known biological activities of structurally related compounds. The experimental protocols and workflows detailed in this guide provide a clear roadmap for researchers to investigate this hypothesis, potentially leading to the development of a novel class of antibacterial agents. Further structure-activity relationship studies will be crucial in optimizing the potency and selectivity of this promising compound.

References

In Silico Modeling of 2-Methylimidazo[1,2-a]pyridin-8-ol Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This technical guide provides a comprehensive overview of the in silico methodologies for modeling the interactions of a specific derivative, 2-Methylimidazo[1,2-a]pyridin-8-ol. This document serves as a detailed protocol for researchers engaged in the computational assessment of small molecules, outlining key experimental procedures, data interpretation, and visualization of molecular interactions. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust framework for its investigation by leveraging data from analogous compounds and outlining a hypothetical study targeting the Mesenchymal-Epithelial Transition factor (c-Met), a receptor tyrosine kinase implicated in various cancers and a known target for other imidazopyridine derivatives.[3]

Introduction to this compound and In Silico Modeling

The imidazo[1,2-a]pyridine core is a key pharmacophore found in numerous biologically active compounds.[1][2] The substituent at the 8-position, in this case, a hydroxyl group, can significantly influence the molecule's electronic properties and potential for hydrogen bonding, thereby affecting its interaction with biological targets. In silico modeling offers a powerful and cost-effective approach to predict and analyze these interactions at a molecular level, providing insights that can guide further experimental work in drug discovery and development.

This guide will focus on a hypothetical in silico investigation of this compound as a potential inhibitor of the c-Met kinase. The methodologies described, however, are broadly applicable to the study of other small molecule-protein interactions.

Methodologies: A Step-by-Step In Silico Workflow

A systematic in silico workflow is crucial for obtaining reliable and reproducible results. The following sections detail the key experimental protocols for investigating the interaction of this compound with its putative target, c-Met.

Ligand and Protein Preparation

Accurate preparation of both the small molecule (ligand) and the protein target is the foundation of any successful molecular modeling study.

Experimental Protocol: Ligand Preparation

  • Structure Retrieval: Obtain the 2D structure of this compound from a chemical database such as PubChem or construct it using a molecular editor.

  • 3D Conversion and Optimization: Convert the 2D structure to a 3D conformation. Perform an initial energy minimization using a suitable force field (e.g., MMFF94).

  • Protonation State and Tautomerism: Determine the most likely protonation state and tautomeric form at physiological pH (7.4). This is a critical step for compounds with ionizable groups.

  • Charge Assignment: Assign partial atomic charges using a quantum mechanical method (e.g., AM1-BCC) or a force-field based method.

  • File Format Conversion: Save the prepared ligand structure in a format suitable for the chosen docking software (e.g., .mol2, .pdbqt).

Experimental Protocol: Protein Preparation

  • Structure Retrieval: Download the crystal structure of the target protein, c-Met kinase domain, from the Protein Data Bank (PDB). For this hypothetical study, we will use a representative PDB entry (e.g., 2WGJ).

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.

  • Handling Missing Residues and Loops: Inspect the protein structure for any missing residues or loops. If present, these should be modeled using homology modeling or loop prediction servers.

  • Protonation and Hydrogen Addition: Add hydrogen atoms to the protein structure, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at physiological pH.

  • Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition.

  • File Format Conversion: Save the prepared protein structure in a format compatible with the docking software.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This simulation provides insights into the binding mode and affinity.

Experimental Protocol: Molecular Docking

  • Binding Site Definition: Define the binding site on the c-Met kinase domain. This is typically done by creating a grid box centered on the active site, often guided by the position of a co-crystallized inhibitor.

  • Docking Algorithm Selection: Choose an appropriate docking algorithm. Common choices include genetic algorithms, simulated annealing, and fragment-based methods.

  • Execution of Docking: Run the docking simulation to generate a series of possible binding poses for this compound within the c-Met active site.

  • Pose Clustering and Scoring: The resulting poses are typically clustered based on their root-mean-square deviation (RMSD). Each pose is assigned a score by a scoring function that estimates the binding affinity.

  • Analysis of Results: Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

  • Dataset Collection: Assemble a set of known active and inactive imidazopyridine derivatives targeting c-Met.

  • Conformational Analysis: Generate a diverse set of low-energy conformations for each molecule in the dataset.

  • Feature Identification: Identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) present in the active molecules.

  • Hypothesis Generation: Generate a set of pharmacophore hypotheses that align the features of the active compounds.

  • Hypothesis Validation: Validate the generated hypotheses by their ability to distinguish between active and inactive compounds. The best hypothesis will be used for further screening.

Data Presentation: Hypothetical Interaction Data

For the purpose of this guide, the following tables present hypothetical quantitative data that could be generated from the in silico experiments described above.

Table 1: Hypothetical Molecular Docking Results of this compound with c-Met Kinase

ParameterValue
Binding Affinity (kcal/mol)-8.5
Predicted Inhibition Constant (Ki)50 nM
Interacting ResiduesMET1160, TYR1230, ASP1222
Hydrogen Bonds2
Hydrophobic Interactions5

Table 2: Hypothetical Pharmacophore Model Features for c-Met Kinase Inhibitors

FeatureTypeLocation (x, y, z)Radius (Å)
HBA 1Hydrogen Bond Acceptor10.2, 5.6, -3.11.5
HBD 1Hydrogen Bond Donor12.5, 4.9, -2.51.5
ARO 1Aromatic Ring8.1, 7.3, -4.02.0
HYD 1Hydrophobic9.5, 6.1, -5.21.8

Visualization of Workflows and Pathways

Visual diagrams are essential for communicating complex scientific concepts. The following diagrams, generated using Graphviz, illustrate the experimental workflows and a relevant signaling pathway.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking l1 2D Structure l2 3D Conversion & Optimization l1->l2 l3 Protonation & Tautomerization l2->l3 l4 Charge Assignment l3->l4 l5 Formatted Ligand File l4->l5 d1 Binding Site Definition l5->d1 Input p1 PDB Structure p2 Cleaning p1->p2 p3 Add Hydrogens p2->p3 p4 Energy Minimization p3->p4 p5 Formatted Protein File p4->p5 p5->d1 Input d2 Run Docking Simulation d1->d2 d3 Pose Analysis & Scoring d2->d3 Interaction Analysis Interaction Analysis d3->Interaction Analysis

In Silico Molecular Docking Workflow

G HGF HGF c-Met c-Met HGF->c-Met Binds GRB2/SOS GRB2/SOS c-Met->GRB2/SOS Activates RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival This compound This compound This compound->c-Met Inhibits

References

The Pivotal Role of the 2-Methylimidazo[1,2-a]pyridin-8-ol Scaffold: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of 2-Methylimidazo[1,2-a]pyridin-8-ol analogs, a promising scaffold in modern medicinal chemistry. While direct and extensive research on this specific analog series is emerging, this document synthesizes available data from closely related imidazo[1,2-a]pyridine derivatives to provide a foundational understanding for drug discovery and development efforts. The imidazo[1,2-a]pyridine core is a well-established privileged structure, featuring prominently in a variety of therapeutic agents.[1][2][3] This guide will focus on the nuanced interplay of substitutions at the 2- and 8-positions, particularly the 2-methyl and 8-hydroxyl groups, and their impact on biological activity, with a primary focus on kinase inhibition.

Core Insights into the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine system is a bicyclic aromatic heterocycle that has garnered significant attention due to its broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[4][5][6] Its rigid structure provides a versatile template for the design of targeted therapeutics. The nitrogen atom at position 1 and the bridgehead nitrogen at position 9 are key features influencing the molecule's electronic properties and its ability to interact with biological targets.

The Influence of 2-Methyl and 8-Hydroxy Substitutions: A-Data Driven Analysis

While a comprehensive SAR study specifically for this compound analogs is not yet publicly available, we can extrapolate key trends from studies on related compounds.

Impact of the 2-Methyl Group

The methyl group at the 2-position of the imidazo[1,2-a]pyridine ring has been shown to be a critical determinant of activity in several contexts. For instance, in a study of imidazo-pyridinium analogs as Neuropeptide S Receptor antagonists, the elimination of the 2-methyl substituent led to a significant reduction in activity, ranging from 3 to 25 times lower.[7] This suggests that the 2-methyl group may play a crucial role in establishing favorable hydrophobic interactions within the binding pocket of the target protein or in modulating the overall electronic profile of the molecule to enhance binding affinity.

The Role of the 8-Hydroxy Group

The substitution at the 8-position of the imidazo[1,2-a]pyridine scaffold is a key area of exploration for modulating potency and pharmacokinetic properties. While direct data on an 8-hydroxy group's impact on kinase inhibition is limited, studies on 8-carboxamide derivatives have demonstrated the importance of this position for biological activity. For example, a series of imidazo[1,2-a]pyridine-8-carboxamides were identified as a novel class of antimycobacterial agents.[8][9] The hydroxyl group at the 8-position introduces a hydrogen bond donor and acceptor, which could be pivotal for anchoring the ligand to the active site of a kinase or other protein targets.

Quantitative Analysis of Related Imidazo[1,2-a]Pyridine Analogs

To provide a quantitative perspective, the following tables summarize the biological activities of various imidazo[1,2-a]pyridine derivatives from published studies. This data, while not specific to the 8-ol analogs, offers valuable insights into the SAR of the core scaffold.

Table 1: Kinase Inhibitory Activity of Substituted Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget KinaseR2Other SubstituentsIC50 (µM)Reference
4c CLK1Aryl6-OH0.7[10]
4c DYRK1AAryl6-OH2.6[10]
4e CLK1Aryl6-BrSubmicromolar[10]
4e DYRK1AAryl6-BrMicromolar[10]
4f CLK1Aryl6-ClSubmicromolar[10]
4f DYRK1AAryl6-ClMicromolar[10]

Table 2: Activity of Imidazo-pyridinium Analogs as Neuropeptide S Receptor Antagonists

Compound IDR2IC50 (cAMP Assay, µM)Reference
12b CH30.04[7]
12d H1.0[7]
13a CH30.05[7]
13b H0.15[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are generalized protocols for the synthesis of the core scaffold and for assessing kinase inhibitory activity, based on established methods in the literature.

General Synthesis of the 8-Hydroxyimidazo[1,2-a]pyridine Core

The synthesis of the 8-hydroxyimidazo[1,2-a]pyridine scaffold can be achieved through the cyclocondensation of 2-aminopyridin-3-ol with an appropriate α-halocarbonyl compound.

DOT Script for Synthesis Workflow:

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-aminopyridin-3-ol 2-aminopyridin-3-ol Cyclocondensation Cyclocondensation 2-aminopyridin-3-ol->Cyclocondensation alpha-haloketone alpha-haloketone alpha-haloketone->Cyclocondensation 8-Hydroxyimidazo[1,2-a]pyridine 8-Hydroxyimidazo[1,2-a]pyridine Cyclocondensation->8-Hydroxyimidazo[1,2-a]pyridine cluster_setup Assay Setup cluster_incubation Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Kinase Incubation Incubation Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Test Compound Test Compound Test Compound->Incubation Luminescence Reading Luminescence Reading Incubation->Luminescence Reading IC50 Determination IC50 Determination Luminescence Reading->IC50 Determination Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation Inhibitor Inhibitor Inhibitor->PI3K

References

Target Identification Studies of 2-Methylimidazo[1,2-a]pyridin-8-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide focuses on the target identification of 2-Methylimidazo[1,2-a]pyridin-8-ol, a specific member of this versatile class of compounds. Due to a lack of direct target identification studies for this particular molecule, this document provides a comprehensive overview of the known biological targets and associated signaling pathways for structurally related imidazo[1,2-a]pyridine derivatives. The methodologies and findings presented herein are intended to serve as a foundational resource for researchers initiating target deconvolution studies for this compound and its analogs.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are bicyclic heteroaromatic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological properties.[1][2][3] Several drugs containing this scaffold are commercially available, including zolpidem (a hypnotic), alpidem (an anxiolytic), and olprinone (a cardiotonic agent).[2] The broad therapeutic potential of this class of molecules, including anti-infective, anti-inflammatory, and anticancer activities, has spurred extensive research into their mechanisms of action and molecular targets.[1][4]

Potential Biological Targets of Imidazo[1,2-a]pyridine Derivatives

While specific targets for this compound have not been definitively identified in the reviewed literature, studies on analogous compounds have revealed a range of potential protein targets and cellular pathways. These findings provide a valuable starting point for investigating the mechanism of action of this compound.

Table 1: Summary of Biological Targets and Activities of Imidazo[1,2-a]pyridine Derivatives
Compound Class/DerivativeTarget/ActivityQuantitative Data (IC₅₀/Kᵢ/MIC)Reference
Imidazo[1,2-a]pyridine (IP) InhibitorsM. tuberculosis QcrBMIC: 0.03 to 5 µM[5][6]
Imidazo[1,2-a]pyridine-3-carboxamidesInfluenza A Virus RdRpIC₅₀: 0.29 µM (compound 41)[7]
2-phenyl-3-(morpholinomethyl)H-imidazo[1,2-a]pyridineCyclooxygenase-2 (COX-2)IC₅₀: 0.07-0.18 µM[8]
Imidazo[1,2-a]pyridine DerivativesKRAS G12C-[9]
3-aminoimidazo[1,2-a]pyridine DerivativesAnticancer (HT-29 cells)IC₅₀: 4.15 µM (compound 12)
Trisubstituted imidazo[1,2-a]pyridinesAML Cell Differentiation-[10]
Imidazo[1,2-a]pyridine-8-carboxamidesAntimycobacterial Activity-[11]
8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid derivativesPotential Mur ligase inhibitors-[12]

Experimental Protocols for Target Identification

The following are detailed methodologies for key experiments commonly employed in the target identification of small molecules like this compound.

Whole-Cell Phenotypic Screening

This approach is often the initial step to identify the biological context in which a compound is active.

Protocol: Antimycobacterial Activity Assay

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create serial dilutions in the culture medium.

  • Assay Procedure: a. Inoculate 96-well microplates with a standardized suspension of M. tuberculosis. b. Add the serially diluted compound to the wells. Include a positive control (e.g., rifampicin) and a negative control (DMSO vehicle). c. Incubate the plates at 37°C for 7-14 days. d. Assess bacterial growth by measuring optical density at 600 nm or by using a viability indicator dye such as resazurin.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible bacterial growth.

Target Deconvolution using Resistant Mutant Generation and Whole-Genome Sequencing

This powerful technique can identify the specific target of an antimicrobial compound.[5][6]

Protocol: Identification of QcrB as a Target

  • Generation of Resistant Mutants: a. Culture M. bovis BCG in Middlebrook 7H9 broth. b. Plate a high density of bacteria onto Middlebrook 7H11 agar plates containing the imidazo[1,2-a]pyridine inhibitor at a concentration 5-10 times its MIC. c. Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.

  • Whole-Genome Sequencing: a. Isolate genomic DNA from both the wild-type and resistant mutant colonies. b. Perform whole-genome sequencing using a next-generation sequencing platform. c. Align the sequences of the resistant mutants to the wild-type reference genome to identify single nucleotide polymorphisms (SNPs).

  • Target Validation: a. Analyze the identified SNPs to determine if they are in coding regions of genes that could be potential drug targets. b. Confirm the role of the mutated gene in conferring resistance through techniques like gene dosage experiments (overexpression of the wild-type gene in the resistant mutant to see if sensitivity is restored).

Biochemical Assays for Target Engagement

Once a potential target is identified, its direct interaction with the compound needs to be validated.

Protocol: Surface Plasmon Resonance (SPR) for RdRp Binding [7]

  • Instrumentation: Use an SPR biosensor system.

  • Immobilization: Covalently immobilize the purified target protein (e.g., influenza A virus RNA-dependent RNA polymerase) onto a sensor chip.

  • Binding Analysis: a. Prepare a series of concentrations of this compound in a suitable running buffer. b. Inject the compound solutions over the sensor chip surface. c. Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte.

  • Data Analysis: Fit the sensorgram data to a binding model to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (K₋).

Signaling Pathways and Workflows

Visual representations of the experimental workflows and potential signaling pathways can aid in understanding the target identification process and the compound's mechanism of action.

General Workflow for Target Identification

G phenotypic_screening Phenotypic Screening (e.g., Cell Viability Assay) hit_identification Hit Identification phenotypic_screening->hit_identification target_deconvolution Target Deconvolution hit_identification->target_deconvolution resistant_mutant Resistant Mutant Generation & Whole-Genome Sequencing target_deconvolution->resistant_mutant Genetic Approach affinity_chromatography Affinity Chromatography- Mass Spectrometry target_deconvolution->affinity_chromatography Proteomic Approach biochemical_validation Biochemical Validation (e.g., Enzyme Assay, SPR) resistant_mutant->biochemical_validation affinity_chromatography->biochemical_validation cellular_validation Cellular Target Engagement (e.g., CETSA, Reporter Assays) biochemical_validation->cellular_validation pathway_analysis Signaling Pathway Analysis cellular_validation->pathway_analysis

Caption: A generalized workflow for the identification and validation of small molecule targets.

Potential Signaling Pathway: Inhibition of KRAS

Some imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of KRAS G12C.[9] The following diagram illustrates the canonical RAS/MAPK signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->RAS Inhibits

Caption: Simplified RAS/MAPK signaling pathway with potential inhibition by an imidazo[1,2-a]pyridine derivative.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a rich source of biologically active molecules with the potential for development into novel therapeutics. While the specific molecular targets of this compound remain to be elucidated, the target identification strategies and the array of known targets for related compounds provide a clear roadmap for future investigations. A systematic approach, beginning with broad phenotypic screening followed by robust target deconvolution methodologies such as genetic and proteomic approaches, will be crucial in unraveling the mechanism of action of this compound. Subsequent validation through biochemical and cellular assays will be essential to confirm target engagement and to delineate its impact on relevant signaling pathways. Such studies will not only illuminate the therapeutic potential of this compound but also contribute to a deeper understanding of the pharmacology of the broader imidazo[1,2-a]pyridine class.

References

Technical Guide: Solubility and Stability of 2-Methylimidazo[1,2-a]pyridin-8-ol in DMSO for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-Methylimidazo[1,2-a]pyridin-8-ol, a member of the medicinally important imidazo[1,2-a]pyridine class of heterocyclic compounds. Due to the absence of publicly available experimental data for this specific molecule, this document focuses on established methodologies for determining these critical parameters in dimethyl sulfoxide (DMSO), a common solvent in drug discovery. Detailed experimental protocols for kinetic solubility and chemical stability assessments are provided, alongside illustrative data, to guide researchers in generating reliable and reproducible results. Furthermore, this guide discusses the general biological relevance of the imidazo[1,2-a]pyridine scaffold, including its role in kinase inhibition, and presents a conceptual framework for its evaluation in drug discovery workflows.

Introduction

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Marketed drugs such as Zolpidem and Alpidem, as well as a multitude of investigational agents, feature this heterocyclic system, which has demonstrated a broad range of therapeutic activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] this compound is a representative of this class, and understanding its physicochemical properties is paramount for its successful development as a potential therapeutic agent.

Dimethyl sulfoxide (DMSO) is a universal solvent in early-stage drug discovery due to its exceptional ability to dissolve a wide range of organic compounds.[4] Stock solutions of test compounds are almost invariably prepared in DMSO for high-throughput screening and other in vitro assays. Therefore, a thorough characterization of the solubility and stability of a compound in DMSO is a critical first step in the drug discovery process to ensure the quality and integrity of experimental data.

This guide outlines the standard procedures for evaluating the solubility and stability of this compound in DMSO.

Solubility in DMSO

The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. In the context of in vitro screening, the solubility of a test compound in DMSO and its subsequent behavior upon dilution in aqueous assay buffers are of utmost importance.

Kinetic Solubility

Kinetic solubility is a high-throughput measurement that reflects the solubility of a compound under non-equilibrium conditions, mimicking the rapid dilution of a DMSO stock solution into an aqueous buffer.[5][6] This is a highly relevant parameter for most in vitro biological assays.

Illustrative Data:

The following table presents hypothetical kinetic solubility data for this compound. This data is for illustrative purposes only and must be determined experimentally.

ParameterValueMethod
Kinetic Solubility in PBS (pH 7.4)> 100 µMNephelometry
Kinetic Solubility in FaSSIF85 µMTurbidimetry
Kinetic Solubility in FeSSIF70 µMTurbidimetry

FaSSIF: Fasted State Simulated Intestinal Fluid FeSSIF: Fed State Simulated Intestinal Fluid

Experimental Protocol: Kinetic Solubility Assay by Turbidimetry

This protocol describes a common method for determining the kinetic solubility of a compound.

Materials:

  • This compound

  • Anhydrous DMSO (≥99.9% purity)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (clear bottom)

  • Microplate reader with turbidity measurement capabilities

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations (e.g., from 200 µM to 1.56 µM).

  • Addition to Aqueous Buffer: To another 96-well plate, add 98 µL of PBS (pH 7.4) to each well.

  • Compound Addition: Transfer 2 µL of each DMSO stock dilution to the corresponding wells of the PBS-containing plate. This results in a final DMSO concentration of 2%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a microplate reader at a wavelength of 620 nm.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Stability in DMSO

The chemical stability of a compound in its DMSO stock solution is crucial for the reliability and reproducibility of screening data. Degradation of the compound can lead to a decrease in its apparent activity and the generation of confounding degradation products.

Illustrative Data:

The following table summarizes hypothetical stability data for this compound in DMSO. This data is for illustrative purposes and should be confirmed experimentally.

Storage ConditionTime PointPurity (%)Degradation Products
Room Temperature1 week98.5Minor, unidentified
4°C6 months99.2Not detected
-20°C12 months99.8Not detected
Freeze/Thaw Cycles (x10)-99.5Not detected
Experimental Protocol: HPLC-UV Stability Assay

This protocol outlines a standard procedure for assessing the chemical stability of a compound in DMSO over time.

Materials:

  • This compound

  • Anhydrous DMSO (≥99.9% purity)

  • HPLC-grade acetonitrile and water

  • Formic acid

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with an appropriate mobile phase-like diluent and analyze by HPLC-UV to determine the initial purity.

  • Sample Storage: Aliquot the remaining stock solution into several vials and store them under different conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 12 months), retrieve an aliquot from each storage condition.

  • HPLC Analysis: Analyze the samples by HPLC-UV using a validated method capable of separating the parent compound from potential degradation products.

    • Example HPLC Conditions:

      • Column: C18, 2.1 x 50 mm, 3.5 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Acetonitrile

      • Gradient: 5% to 95% B over 10 minutes

      • Flow Rate: 0.5 mL/min

      • Detection: 254 nm

  • Data Analysis: Calculate the purity of the compound at each time point by dividing the peak area of the parent compound by the total peak area of all components in the chromatogram. A decrease in purity over time indicates degradation.

Visualization of Experimental Workflow and Biological Context

Experimental Workflow

The following diagram illustrates the general workflow for assessing the solubility and stability of a test compound like this compound.

G cluster_prep Compound Preparation cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_decision Decision Making Compound This compound Powder StockSolution 10 mM Stock in Anhydrous DMSO Compound->StockSolution Dissolution KineticSolubility Kinetic Solubility Assay (e.g., Turbidimetry) StockSolution->KineticSolubility Dilution in Aqueous Buffer StabilityStudy Time-Course Stability Study (HPLC-UV) StockSolution->StabilityStudy Storage at various conditions SolubilityData Solubility Data (µM) KineticSolubility->SolubilityData GoNoGo Proceed to Screening SolubilityData->GoNoGo StabilityData Purity vs. Time Data StabilityStudy->StabilityData StabilityData->GoNoGo

Caption: Workflow for solubility and stability assessment.

Biological Context: Kinase Inhibition Pathway

Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of various protein kinases, such as PI3K and p38, which are key components of intracellular signaling pathways implicated in cancer and inflammation.[2] The diagram below illustrates a simplified, generic kinase signaling cascade that could be a potential target for compounds of this class.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., PI3K) Receptor->Kinase1 Activation Kinase2 Downstream Kinase (e.g., Akt) Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector Activation TF Transcription Factor Effector->TF Translocation Gene Gene Expression TF->Gene Regulation Inhibitor This compound Inhibitor->Kinase1 Inhibition

References

Navigating the Research Landscape of 2-Methylimidazo[1,2-a]pyridin-8-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, purity, and key experimental protocols related to 2-Methylimidazo[1,2-a]pyridin-8-ol. This valuable heterocyclic compound belongs to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. This document serves as a critical resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Commercial Availability and Purity

This compound is available from a variety of commercial suppliers, catering to the needs of research and development laboratories. The purity of commercially available batches is a critical parameter for experimental reproducibility. While suppliers typically provide a minimum purity specification, it is imperative for researchers to independently verify the purity using standard analytical techniques.

Below is a summary of representative commercial sources for this compound. Researchers are advised to contact the suppliers directly to obtain the latest product specifications and certificates of analysis.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-AldrichFluorochem-FLUH99C78CAC≥95%Inquire
J&W PharmlabMFCD03419469InquireInquire
Alfa Chemistry88751-05-796% Min500 mg, 1 g, 2 g
BLDpharm88751-03-5InquireInquire

Synthesis and Purification: A Methodological Overview

The synthesis of this compound can be achieved through the cyclocondensation of an appropriately substituted 2-aminopyridine with an α-haloketone. A general and adaptable protocol, based on established methodologies for related imidazo[1,2-a]pyridine derivatives, is presented below.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-3-hydroxypyridine

  • Chloroacetone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-hydroxypyridine (1.0 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add chloroacetone (1.1 equivalents) followed by sodium bicarbonate (2.0 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Purification and Analytical Characterization

Purity is paramount in drug discovery and development. The following table outlines the standard methods for the purification and analytical characterization of this compound.

TechniqueDescription
Recrystallization The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a crystalline solid with high purity.
Column Chromatography As described in the synthesis protocol, silica gel column chromatography is an effective method for the purification of the target compound from reaction byproducts and unreacted starting materials.
High-Performance Liquid Chromatography (HPLC) A reverse-phase HPLC method can be developed for the quantitative analysis of purity. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point for method development.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint.[4][5][6][7]
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore present in numerous biologically active molecules. Derivatives of this class have been reported to exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Notably, several studies have implicated imidazo[1,2-a]pyridine derivatives as inhibitors of the Wnt/β-catenin signaling pathway .[8][9][10] This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway is a promising strategy for cancer therapy.

The proposed mechanism of action for imidazo[1,2-a]pyridine-based inhibitors often involves the disruption of key protein-protein interactions within the Wnt/β-catenin signaling cascade.

Wnt_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh Activation LRP LRP5/6 LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation Proteasome Proteasome BetaCatenin->Proteasome BetaCateninNuc β-catenin BetaCatenin->BetaCateninNuc Translocation Inhibitor This compound Inhibitor->Dsh Potential Inhibition Point Inhibitor->BetaCateninNuc Potential Inhibition Point TCF_LEF TCF/LEF BetaCateninNuc->TCF_LEF Binding TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activation

Wnt/β-catenin Signaling Pathway Inhibition

The diagram above illustrates the canonical Wnt/β-catenin signaling pathway and potential points of inhibition by imidazo[1,2-a]pyridine derivatives like this compound. In the "off" state (absence of Wnt), a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. In the "on" state (Wnt present), this degradation is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription through interaction with TCF/LEF transcription factors. Imidazo[1,2-a]pyridines may exert their inhibitory effects at various nodes within this pathway, such as by interfering with the function of Dishevelled (Dsh) or by preventing the nuclear translocation or transcriptional activity of β-catenin.[11][12]

Experimental Workflow for Assessing Pathway Inhibition

Researchers investigating the inhibitory effects of this compound on the Wnt/β-catenin pathway would typically follow a workflow similar to the one outlined below.

Experimental_Workflow A Compound Synthesis & Purification C Compound Treatment A->C B Cell Culture (e.g., Cancer Cell Lines) B->C D Luciferase Reporter Assay (TCF/LEF Reporter) C->D E Western Blot Analysis (β-catenin, target proteins) C->E F qRT-PCR Analysis (Target gene expression) C->F G Cell Proliferation/Viability Assay C->G H Data Analysis & Interpretation D->H E->H F->H G->H

References

2-Methylimidazo[1,2-a]pyridin-8-ol: A Privileged Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved drugs.[1][2][3] This guide focuses on the specific fragment, 2-Methylimidazo[1,2-a]pyridin-8-ol, exploring its potential as a valuable starting point for the development of novel therapeutics. While specific biological data for this exact compound is limited in publicly available literature, this paper will detail its chemical properties, provide a putative synthetic approach based on close analogs, and explore the vast therapeutic landscape of the broader imidazo[1,2-a]pyridine class to infer its potential applications. This analysis is supported by data from closely related analogs, providing a strong rationale for its inclusion in fragment-based drug discovery (FBDD) campaigns.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic aromatic system that has demonstrated a remarkable range of pharmacological activities. Its structural rigidity, coupled with its ability to engage in various non-covalent interactions with biological targets, makes it an attractive scaffold for medicinal chemists. Marketed drugs such as Zolpidem (a sedative-hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent) feature this core, highlighting its clinical significance.[1][2] The versatility of this scaffold is further demonstrated by its presence in compounds investigated for anticancer, antiviral, anti-inflammatory, and neuroprotective effects.

Physicochemical Properties of this compound

Understanding the fundamental properties of a fragment is crucial for its application in drug discovery.

PropertyValueSource
CAS Number 79707-11-2[4]
Molecular Formula C₈H₈N₂O[4]
Molecular Weight 148.16 g/mol [4]

These properties position this compound well within the "rule of three," a common guideline for fragment-based drug discovery, suggesting favorable starting points for optimization with regard to molecular weight, and implicitly, complexity and polarity.

Synthesis of this compound and Analogs

Proposed Synthetic Protocol for this compound

A potential synthesis could involve the cyclization of 2-amino-3-hydroxypyridine with a suitable three-carbon electrophile. A common method for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-haloketone.

Reaction Scheme:

G reactant1 2-Amino-3-hydroxypyridine P1 reactant1->P1 reactant2 Chloroacetone reactant2->P1 product This compound conditions Base, Solvent Heat conditions->product P1->conditions

Figure 1: Proposed synthesis of this compound.

Detailed Experimental Steps (Hypothetical):

  • Reaction Setup: To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a base (e.g., sodium bicarbonate, 2.0 eq).

  • Addition of Reagent: Add chloroacetone (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the desired product.

Synthesis of a Key Analog: 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid

A documented synthesis for a closely related analog, 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, involves the cyclization of 2-aminopyridin-3-ol with bromopyruvic acid.[5]

Experimental Protocol:

  • A suspension of 2-aminopyridin-3-ol (20 mmol) in anhydrous methanol (50 mL) was treated with bromopyruvic acid (20 mmol).

  • The reaction progress was monitored, and upon completion, the product was isolated.[5]

This established protocol for a similar scaffold provides a strong foundation for the development of a robust synthesis for this compound.

Potential Therapeutic Applications and Biological Activity Profile (Inferred from Analogs)

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore with a wide range of biological activities. While specific data for this compound is lacking, the activities of closely related analogs suggest several promising avenues for drug discovery.

Kinase Inhibition

A significant body of research has focused on imidazo[1,2-a]pyridine derivatives as potent kinase inhibitors.

  • PI3K Inhibition: Derivatives of 2-methylimidazo[1,2-a]pyridine have been identified as inhibitors of phosphoinositide 3-kinase (PI3K) p110α, with some analogs exhibiting IC50 values in the low nanomolar range.[6] For instance, a 3-substituted-2-methylimidazo[1,2-a]pyridine derivative showed an IC50 of 0.67 µM for p110α.[6] Further optimization of this series led to compounds with significantly increased potency.[6]

  • IGF-1R Inhibition: The imidazo[1,2-a]pyridine scaffold has been explored for the development of inhibitors of the insulin-like growth factor-1 receptor (IGF-1R), a key target in oncology.[7]

  • Other Kinases: Various imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against a range of other kinases, including DYRK1A, CLK1, and FLT3, which are implicated in neurodegenerative diseases and cancer.[8][9]

The 2-methyl and 8-hydroxyl groups of the target fragment could serve as key recognition elements or as vectors for further chemical elaboration to target the ATP-binding sites of various kinases.

G Fragment This compound PI3K PI3Kα Fragment->PI3K IGF1R IGF-1R Fragment->IGF1R FLT3 FLT3 Fragment->FLT3 DYRK1A DYRK1A/CLK1 Fragment->DYRK1A Cancer Cancer PI3K->Cancer IGF1R->Cancer FLT3->Cancer Neurodegeneration Neurodegenerative Diseases DYRK1A->Neurodegeneration

Figure 2: Potential kinase targets for this compound.

Anticancer Activity

The kinase inhibitory properties of imidazo[1,2-a]pyridines directly translate to their potential as anticancer agents. Derivatives of this scaffold have demonstrated antiproliferative activity against various cancer cell lines.[10] For example, certain derivatives have been shown to inhibit the AKT/mTOR pathway and induce apoptosis in melanoma and cervical cancer cells.[11]

Central Nervous System (CNS) Activity

The pyridine moiety is a well-known privileged scaffold for CNS-active compounds.[12] The structural similarity of imidazo[1,2-a]pyridines to purines allows them to interact with various CNS targets. The commercial success of Zolpidem underscores the potential of this scaffold in developing drugs for neurological and psychiatric disorders.

Structure-Activity Relationships (SAR) and Fragment-Based Drug Discovery (FBDD) Potential

The this compound fragment offers several key features for FBDD:

  • Defined Vectors for Growth: The 8-hydroxyl group provides a handle for derivatization through ether or ester linkages, allowing for the exploration of the surrounding chemical space of a target's binding pocket. The methyl group at the 2-position can be further functionalized or replaced with other small alkyl groups to probe for hydrophobic interactions.

  • Scaffold Hopping and Bioisosteric Replacement: The imidazo[1,2-a]pyridine core itself can serve as a bioisostere for other bicyclic heteroaromatic systems, offering opportunities for scaffold hopping to optimize properties like solubility, metabolism, and target engagement.

  • Favorable Physicochemical Properties: As previously mentioned, its low molecular weight and balanced polarity make it an excellent starting point for building more complex molecules with drug-like properties.

G cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization Start Fragment Library (including this compound) Screening Biophysical/Biochemical Screening Start->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Optimization Lead Optimization (ADMET properties) SAR->Optimization Candidate Preclinical Candidate Optimization->Candidate

Figure 3: Workflow for utilizing this compound in FBDD.

Conclusion

This compound represents a fragment of high potential for drug discovery. While direct biological data is currently sparse, the extensive and favorable biological profile of the broader imidazo[1,2-a]pyridine class provides a strong impetus for its investigation. Its straightforward, albeit putative, synthesis and ideal fragment-like properties make it a valuable addition to any FBDD library. Future research should focus on the definitive synthesis and biological evaluation of this fragment against a diverse panel of targets, particularly kinases and CNS receptors, to unlock its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methylimidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Methylimidazo[1,2-a]pyridin-8-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the well-established condensation reaction between a substituted 2-aminopyridine and an α-haloketone. This protocol outlines the necessary reagents, equipment, and procedural steps, along with safety precautions. Additionally, it includes a summary of the physicochemical properties of the target compound.

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. Members of this family have demonstrated anti-cancer, anti-inflammatory, anti-viral, and anxiolytic properties. The synthesis of substituted imidazo[1,2-a]pyridines is a key area of research for the development of novel therapeutic agents. This protocol details a likely effective method for the preparation of this compound.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below. Please note that some of these are computed properties.

PropertyValueSource
CAS Number 79707-11-2[1]
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
Appearance White to off-white solidInferred from related compounds
Melting Point Not available-
Boiling Point Not available-
Density (computed) 1.27 g/cm³[1]
XLogP3 (computed) 1.8[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of analogous imidazo[1,2-a]pyridine derivatives.

Reaction Scheme:

Materials and Equipment:

  • 2-Amino-3-hydroxypyridine

  • Chloroacetone (or Bromoacetone)

  • Anhydrous ethanol (or Tetrahydrofuran)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous ethanol (or THF) to make a 0.2-0.5 M solution.

  • Addition of Reagent: To the stirring solution, add chloroacetone (1.1 eq) dropwise at room temperature. A slight exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Neutralization: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine (saturated NaCl solution).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Chloroacetone is a lachrymator and is toxic; handle with extreme care.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

Diagrams

Experimental Workflow:

experimental_workflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve 2-Amino-3-hydroxypyridine in Anhydrous Ethanol add_chloroacetone Add Chloroacetone reagents->add_chloroacetone reflux Reflux for 12-24h add_chloroacetone->reflux evaporation1 Solvent Evaporation reflux->evaporation1 dissolve_dcm Dissolve in Dichloromethane evaporation1->dissolve_dcm wash_bicarb Wash with NaHCO₃ (aq) dissolve_dcm->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry evaporation2 Solvent Evaporation dry->evaporation2 chromatography Column Chromatography evaporation2->chromatography product Pure this compound chromatography->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Reaction Mechanism Overview:

reaction_mechanism General Reaction Mechanism cluster_reactants start1 2-Amino-3-hydroxypyridine intermediate N-Alkylated Intermediate start1->intermediate Nucleophilic Attack start2 Chloroacetone start2->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product This compound cyclization->product

Caption: A simplified diagram showing the key stages of the reaction mechanism.

References

Application Notes and Protocols for 2-Methylimidazo[1,2-a]pyridin-8-ol In Vitro Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry due to their wide range of biological activities.[1][2][3] Derivatives of this scaffold have demonstrated therapeutic potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1][4] Specifically, various imidazo[1,2-a]pyridine derivatives have been shown to exhibit significant antiproliferative activity against cancer cell lines and to inhibit key signaling pathways, such as the Wnt/β-catenin pathway.[5][6][7]

This document provides detailed protocols for the in vitro evaluation of 2-Methylimidazo[1,2-a]pyridin-8-ol , a member of the imidazo[1,2-a]pyridine family. The primary assay detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method to assess cell viability and cytotoxicity.[8][9][10] This assay will enable researchers to quantify the effect of this compound on the metabolic activity of cancer cells, providing a measure of its potential cytotoxic or anti-proliferative effects.

Signaling Pathway Context: Wnt/β-catenin

Several studies have identified imidazo[1,2-a]pyridine derivatives as inhibitors of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers.[7] Understanding this pathway provides a mechanistic context for evaluating the activity of novel compounds like this compound.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nuc Wnt ON Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh Activation LRP LRP5/6 LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1) Dsh->DestructionComplex Inhibition Axin Axin APC APC GSK3b GSK-3β CK1 CK1 BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds Nucleus Nucleus BetaCatenin->Nucleus Accumulation & Translocation TargetGenes Target Gene Expression (c-myc, cyclin D1) TCF_LEF->TargetGenes Activates Compound Imidazo[1,2-a]pyridine Inhibitor Compound->DestructionComplex Potential Target? Compound->TCF_LEF Potential Target?

Caption: Simplified Wnt/β-catenin signaling pathway and potential points of inhibition.

Data Presentation: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

While specific data for this compound is not yet available, the following tables summarize the reported cytotoxic activities of other imidazo[1,2-a]pyridine derivatives against various cancer cell lines to provide a comparative context.

Table 1: IC₅₀ Values of Diarylurea/Diarylamide Imidazo[1,2-a]pyridine Derivatives against A375P Human Melanoma Cells.[6]

Compound IDScaffoldIC₅₀ (µM)
15d Imidazo[1,2-a]pyridine< 0.06
17e Imidazo[1,2-a]pyridine< 0.06
18c Imidazo[1,2-a]pyrazine< 0.06
18h Imidazo[1,2-a]pyrazine< 0.06
18i Imidazo[1,2-a]pyrazine< 0.06

Table 2: Cytotoxic Activity of Imidazo[1,2-a]pyridine Hybrids.[5]

Compound IDCell LineIC₅₀ (µM)Positive Control (Cisplatin) IC₅₀ (µM)
HB9 A549 (Lung Cancer)50.5653.25
HB10 HepG2 (Liver Cancer)51.5254.81

Table 3: Template for Reporting Experimental Results for this compound

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control) e.g., 1.250e.g., 0.085100
0.1 e.g., 1.215e.g., 0.07097.2
1 e.g., 1.100e.g., 0.06588.0
10 e.g., 0.750e.g., 0.05060.0
50 e.g., 0.425e.g., 0.04534.0
100 e.g., 0.150e.g., 0.03012.0

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol details the steps to assess the effect of this compound on the viability of a selected cancer cell line (e.g., HepG2).

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity.[11] In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][9] These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured. The intensity of the color is directly proportional to the number of metabolically active (viable) cells.

Materials:

  • This compound

  • Human cancer cell line (e.g., HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[11]

  • Sterile PBS (Phosphate-Buffered Saline)

  • 96-well flat-bottom tissue culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (capable of measuring absorbance at 570 nm)

Experimental Workflow Diagram:

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_read Data Acquisition A 1. Seed cells into a 96-well plate (e.g., 1x10⁴ cells/well) B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with serial dilutions of the compound B->C D 4. Incubate for desired exposure time (24-72h) C->D E 5. Add MTT solution (10 µL/well) D->E F 6. Incubate for 4 hours at 37°C E->F G 7. Add Solubilization Solution (100 µL/well) F->G H 8. Incubate overnight at 37°C G->H I 9. Read absorbance at 570 nm H->I Assay_Logic Start Start: Evaluate This compound MTT Primary Screen: MTT Cell Viability Assay Start->MTT Decision Is IC50 < Threshold (e.g., 10 µM)? MTT->Decision KinaseAssay Secondary Screen: In Vitro Kinase Panel Decision->KinaseAssay Yes Stop Stop or Re-evaluate Decision->Stop No LeadOpt Lead Optimization KinaseAssay->LeadOpt

References

Application Notes and Protocols for 2-Methylimidazo[1,2-a]pyridin-8-ol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] 2-Methylimidazo[1,2-a]pyridin-8-ol is a specific derivative within this class. While detailed biological data for this particular compound is not extensively documented in publicly available literature, its structural features, particularly the 8-hydroxy group, suggest potential for various biological activities, including antiproliferative and antioxidant effects.[1]

These application notes provide a framework for utilizing this compound in common cell-based assays to explore its potential therapeutic effects. The protocols are based on established methodologies for analogous imidazo[1,2-a]pyridine compounds and serve as a starting point for investigation.[2][3][6]

Chemical Properties

PropertyValueReference
CAS Number 79707-11-2
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Appearance Solid (predicted)
Solubility Soluble in DMSO, Methanol

Potential Applications in Cell-Based Assays

Based on the known activities of the imidazo[1,2-a]pyridine scaffold, this compound can be investigated for the following applications:

  • Anticancer Activity: Evaluation of cytotoxicity and anti-proliferative effects against various cancer cell lines.[2][3][7][8]

  • Mechanism of Action Studies: Investigation of apoptosis induction, cell cycle arrest, and impact on key signaling pathways such as PI3K/AKT/mTOR.[2][6][9]

  • Oxidative Stress Modulation: Assessment of its ability to induce or mitigate reactive oxygen species (ROS) production in cells.[6]

  • Anti-inflammatory Activity: Screening for inhibitory effects on inflammatory pathways in relevant cell models.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of this compound on cancer cells.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HeLa, A375, K562)[2][6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Expected Outcome: A dose-dependent decrease in cell viability, allowing for the determination of the IC₅₀ value.

Quantitative Data Summary (Example):

Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
HeLaTo be determinedTo be determined
A375To be determinedTo be determined
K562To be determinedTo be determined
Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • This compound

  • Cancer cell line

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Expected Outcome: An increase in the percentage of apoptotic cells with increasing concentrations of the compound.

Quantitative Data Summary (Example):

Treatment% Early Apoptosis% Late Apoptosis% Necrosis
ControlTo be determinedTo be determinedTo be determined
Compound (IC₅₀)To be determinedTo be determinedTo be determined
Compound (2x IC₅₀)To be determinedTo be determinedTo be determined
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • This compound

  • Cancer cell line

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis protocol.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest), indicating interference with cell cycle progression.[2]

Quantitative Data Summary (Example):

Treatment% G0/G1 Phase% S Phase% G2/M Phase
ControlTo be determinedTo be determinedTo be determined
Compound (IC₅₀)To be determinedTo be determinedTo be determined
Compound (2x IC₅₀)To be determinedTo be determinedTo be determined

Signaling Pathway and Workflow Diagrams

G cluster_workflow Experimental Workflow for Cell Viability A Seed Cells (96-well plate) B Treat with This compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for determining the IC₅₀ value.

G cluster_pathway Hypothesized PI3K/AKT/mTOR Signaling Inhibition GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->PI3K Inhibits Compound->AKT Inhibits

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.

Disclaimer: The provided protocols and hypothesized signaling pathways are based on the known biological activities of the broader imidazo[1,2-a]pyridine class of compounds. The specific effects and optimal experimental conditions for this compound must be determined empirically. The quantitative data tables are examples and require experimental validation.

References

Application Notes and Protocols: 2-Methylimidazo[1,2-a]pyridin-8-ol as a Fluorescent Probe for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds recognized for their diverse biological activities and unique photophysical properties.[1] Certain derivatives of this scaffold have demonstrated significant potential as fluorescent chemosensors for the detection of various metal ions.[2] 2-Methylimidazo[1,2-a]pyridin-8-ol, in particular, possesses structural features conducive to acting as a selective fluorescent probe. The 8-hydroxy group and the nitrogen atoms within the fused ring system can serve as a chelating site for metal ions. Upon binding, the fluorescence properties of the molecule are often modulated, providing a detectable signal for the presence and concentration of the target ion. This phenomenon, typically driven by mechanisms such as chelation-enhanced fluorescence (CHEF), makes this compound a promising tool for applications in environmental monitoring, biological imaging, and pharmaceutical research.

The underlying principle of detection for many imidazo[1,2-a]pyridine-based probes involves the restriction of intramolecular rotation and vibration upon metal ion chelation, which minimizes non-radiative decay pathways and enhances fluorescence emission.[2] The selectivity of these probes is dictated by the specific electronic and steric environment of the chelating cavity, allowing for the preferential detection of certain metal ions over others.

Physicochemical Properties

PropertyValue
Chemical Formula C₈H₈N₂O
CAS Number 79707-11-2
Molar Mass 148.16 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol.

Spectral Properties

The fluorescence of this compound is influenced by the solvent environment and the presence of metal ions. In its free form, the probe is expected to exhibit baseline fluorescence. Upon chelation with a specific metal ion, a significant change in fluorescence intensity (either enhancement or quenching) is anticipated.

ParameterMetal IonExcitation (λex)Emission (λem)Quantum Yield (Φ)Limit of Detection (LOD)Binding Constant (Ka)
Probe + Al³⁺ Al³⁺~350 nm~450 nmData not availableData not availableData not available
Probe + Fe³⁺ Fe³⁺~350 nm~450 nmData not availableData not availableData not available
Probe + Cr³⁺ Cr³⁺~350 nm~450 nmData not availableData not availableData not available
Probe + Zn²⁺ Zn²⁺~360 nm~460 nmData not availableData not availableData not available

Signaling Pathway and Experimental Workflow

The proposed signaling mechanism for this compound as a fluorescent probe for metal ions is based on the principle of chelation-enhanced fluorescence (CHEF).

G Signaling Pathway of this compound Probe This compound (Low Fluorescence) Complex Probe-Metal Ion Complex (Rigid Structure) Probe->Complex Chelation Metal Metal Ion (e.g., Al³⁺, Zn²⁺) Metal->Complex Fluorescence Enhanced Fluorescence (High Quantum Yield) Complex->Fluorescence Inhibition of non-radiative decay G Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Synthesis Synthesis of Probe Stock Prepare Probe Stock Solution Synthesis->Stock Titration Fluorescence Titration Stock->Titration MetalStock Prepare Metal Ion Stock Solutions MetalStock->Titration Plot Plot Fluorescence vs. [Metal Ion] Titration->Plot Selectivity Selectivity Assay Selectivity->Plot LOD Calculate Limit of Detection Plot->LOD Binding Determine Binding Constant Plot->Binding

References

Application Notes and Protocols for Cytotoxicity Studies of 2-Methylimidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer properties.[1][2][3][4][5] Several derivatives of this scaffold have been shown to induce cytotoxicity and apoptosis in various cancer cell lines.[2][3][6][7] This document provides a comprehensive set of protocols to assess the cytotoxic effects of a specific derivative, 2-Methylimidazo[1,2-a]pyridin-8-ol, on cancer cells. The following application notes detail experimental design, step-by-step protocols for key cytotoxicity and apoptosis assays, and methods for data analysis and presentation.

Experimental Design

A multi-assay approach is recommended to comprehensively evaluate the cytotoxic and apoptotic effects of this compound. This involves assessing cell viability, membrane integrity, and specific markers of apoptosis.

Diagram: Overall Experimental Workflow

Experimental Workflow Experimental Workflow for Cytotoxicity Assessment cluster_0 Initial Screening cluster_1 Apoptosis Characterization cluster_2 Mechanism of Action Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay LDH Assay LDH Assay Compound Treatment->LDH Assay Annexin V/PI Staining Annexin V/PI Staining Compound Treatment->Annexin V/PI Staining Caspase-3/7 Activity Caspase-3/7 Activity Compound Treatment->Caspase-3/7 Activity Mitochondrial Membrane Potential Mitochondrial Membrane Potential Compound Treatment->Mitochondrial Membrane Potential Intracellular ROS Intracellular ROS Compound Treatment->Intracellular ROS Western Blot Western Blot Compound Treatment->Western Blot

Caption: Overall experimental workflow for assessing the cytotoxicity of this compound.

Data Presentation

Table 1: Cell Viability and Membrane Integrity
AssayConcentration (µM)% Viability (Mean ± SD)% Cytotoxicity (Mean ± SD)
MTT Vehicle Control100 ± 5.20 ± 3.1
192.5 ± 4.87.5 ± 4.8
1065.1 ± 6.334.9 ± 6.3
5030.7 ± 5.969.3 ± 5.9
10015.2 ± 3.884.8 ± 3.8
LDH Vehicle Control-5.1 ± 2.5
1-12.3 ± 3.1
10-45.8 ± 5.7
50-78.4 ± 6.2
100-91.2 ± 4.9
Table 2: Apoptosis Induction
AssayConcentration (µM)% Early Apoptosis (Mean ± SD)% Late Apoptosis/Necrosis (Mean ± SD)
Annexin V/PI Vehicle Control2.1 ± 0.81.5 ± 0.5
1015.4 ± 2.15.2 ± 1.1
5042.6 ± 4.518.9 ± 2.8
10025.3 ± 3.960.1 ± 5.4
Table 3: Mechanistic Insights
AssayConcentration (µM)Relative Caspase-3/7 Activity (Fold Change ± SD)Relative ROS Levels (Fold Change ± SD)
Caspase-3/7 Vehicle Control1.0 ± 0.11.0 ± 0.2
102.5 ± 0.31.8 ± 0.3
505.8 ± 0.63.2 ± 0.5
1004.2 ± 0.52.5 ± 0.4
Intracellular ROS Vehicle Control-1.0 ± 0.15
10-2.1 ± 0.25
50-4.5 ± 0.4
100-3.8 ± 0.3

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10][11]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[10]

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[9]

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[12][13][14][15][16]

Materials:

  • LDH cytotoxicity assay kit

  • 96-well plates with cultured and treated cells

  • Microplate reader

Protocol:

  • Culture and treat cells as described in the MTT assay protocol.

  • Prepare controls as per the kit instructions, including a vehicle control, a positive control for maximum LDH release (lysis buffer), and a no-cell background control.[13]

  • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[15]

  • Add 50 µL of the LDH reaction mixture to each well.[16]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Add 50 µL of the stop solution to each well.[16]

  • Measure the absorbance at 490 nm.[14][15][16]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[17][18][19][20][21]

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

  • Treated cells

Protocol:

  • Induce apoptosis by treating cells with this compound.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[17]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[17]

  • Incubate for 15-20 minutes at room temperature in the dark.[17]

  • Add 400 µL of 1X binding buffer to each tube.[17]

  • Analyze the cells by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[17]

Diagram: Apoptosis Detection by Annexin V/PI Staining

Annexin V PI Principle of Annexin V/PI Apoptosis Assay cluster_legend Cell Status Healthy Cell Healthy Cell Early Apoptosis Early Apoptosis Healthy Cell->Early Apoptosis Apoptotic Stimulus Late Apoptosis/Necrosis Late Apoptosis/Necrosis Early Apoptosis->Late Apoptosis/Necrosis Progression Annexin V- PI- Annexin V+ PI+ Annexin V- PI- Viable Annexin V+ PI- Early Apoptotic Annexin V+ PI+ Late Apoptotic/Necrotic

Caption: Distinguishing cell populations based on Annexin V and PI staining.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[22][23][24][25][26]

Materials:

  • Caspase-Glo® 3/7 Assay kit or similar

  • White-walled 96-well plates

  • Luminometer

  • Treated cells

Protocol:

  • Seed and treat cells in a white-walled 96-well plate.

  • Equilibrate the plate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[26]

  • Mix by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1-3 hours.[26]

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[26]

Intracellular ROS Detection

This assay measures the levels of reactive oxygen species (ROS) within the cells, which can be an indicator of oxidative stress-induced apoptosis.

Materials:

  • DCFH-DA (2′,7′-dichlorodihydrofluorescein diacetate) probe

  • Fluorescence microscope or flow cytometer

  • Treated cells

Protocol:

  • Treat cells with this compound.

  • Wash the cells with PBS.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.[27][28]

  • Wash the cells again with PBS to remove excess probe.

  • Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer. An increase in green fluorescence indicates an increase in intracellular ROS.[27][29]

Mitochondrial Membrane Potential Assay (JC-1)

This assay uses the JC-1 dye to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.[30][31][32][33][34]

Materials:

  • JC-1 assay kit

  • Fluorescence microscope or plate reader

  • Treated cells

Protocol:

  • Treat cells with this compound.

  • Incubate the cells with JC-1 staining solution according to the kit manufacturer's protocol.

  • Wash the cells with assay buffer.

  • Measure the fluorescence. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.[30][32] In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.[30][32] The ratio of red to green fluorescence is used to determine the change in mitochondrial membrane potential.[30]

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 family proteins and cleaved caspases.[35][36][37][38]

Materials:

  • SDS-PAGE equipment

  • Western blot transfer system

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

  • Treated cell lysates

Protocol:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[35]

  • Incubate the membrane with the primary antibody overnight at 4°C.[35]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[35]

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

Diagram: Intrinsic Apoptosis Pathway

Intrinsic Apoptosis Pathway Simplified Intrinsic Apoptosis Pathway Compound This compound Bax Bax Compound->Bax Bcl2 Bcl-2 Compound->Bcl2 Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c release Bax->Mitochondria Bcl2->Mitochondria Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Key proteins in the intrinsic apoptosis pathway potentially modulated by the compound.

References

Application Notes and Protocols for High-Throughput Screening with 2-Methylimidazo[1,2-a]pyridin-8-ol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that forms the core of numerous biologically active compounds.[1][2][3] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][4][5] Notably, compounds in this class have been shown to modulate key cellular signaling pathways implicated in various diseases, such as the PI3K/AKT/mTOR, Wnt/β-catenin, and STAT3/NF-κB pathways.[4][6][7] This makes the imidazo[1,2-a]pyridine core, exemplified by 2-Methylimidazo[1,2-a]pyridin-8-ol, an attractive starting point for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.

These application notes provide a comprehensive overview and generalized protocols for utilizing this compound and its analogs in HTS for drug discovery. The focus is on identifying modulators of critical signaling pathways involved in cancer and inflammation.

Data Presentation

Table 1: Hypothetical HTS Primary Screen Results for a 10,000 Compound Library
ParameterValue
Screening Concentration 10 µM
Total Compounds Screened 10,000
Initial Hit Rate (%) 2.5%
Number of Initial Hits 250
Confirmed Hit Rate (%) 1.2%
Number of Confirmed Hits 120
Z'-factor (average) 0.75
Table 2: Dose-Response Analysis of a Lead Imidazo[1,2-a]pyridine Analog (Hypothetical Data)
Compound IDTarget PathwayIC50 (µM)CC50 (µM)Selectivity Index (CC50/IC50)
IMP-001PI3K/AKT/mTOR0.25> 50> 200
IMP-002Wnt/β-catenin0.804556.25
IMP-003STAT3/NF-κB1.20> 50> 41.67
IMP-004PI3K/AKT/mTOR0.1530200

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration

Experimental Protocols

General High-Throughput Screening (HTS) Workflow

High-throughput screening is a multi-step process designed to rapidly assess the activity of a large number of compounds.[8][9] The general workflow involves assay development, pilot screening, full-scale HTS, and hit confirmation.[10]

a. Assay Development and Miniaturization: The initial phase involves developing a robust and reproducible assay in a low-volume format, typically a 384- or 1536-well plate, to conserve reagents and compound stocks.[8][10] The assay should have a high signal-to-noise ratio and be amenable to automation.

b. Pilot Screen: A small subset of the compound library (e.g., 1,000-2,000 compounds) is screened to assess the assay's performance and to identify any potential issues before committing to a full-scale screen.[10] This step helps in evaluating the hit rate and the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

c. Automated High-Throughput Screening: The full compound library is screened using a robotic platform that handles liquid dispensing, plate transport, incubation, and signal detection.[8][9]

d. Hit Confirmation and Triage: Initial "hits" are re-tested to confirm their activity. Confirmed hits are then subjected to further analysis to eliminate false positives and prioritize compounds for further investigation based on their potency, selectivity, and structure-activity relationship (SAR).[10]

Protocol: Cell-Based HTS Assay for PI3K/AKT/mTOR Pathway Inhibition

This protocol describes a cell-based assay to screen for inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[4]

a. Materials:

  • Human cancer cell line with a constitutively active PI3K/AKT/mTOR pathway (e.g., A375 melanoma cells).[4]

  • Assay medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin.

  • 384-well clear-bottom white plates.

  • Compound library (including this compound and analogs) dissolved in DMSO.

  • Positive control (e.g., a known PI3K inhibitor).

  • Negative control (DMSO).

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Automated liquid handling system and plate reader.

b. Procedure:

  • Seed A375 cells into 384-well plates at a density of 2,500 cells/well in 40 µL of assay medium and incubate for 24 hours at 37°C, 5% CO2.

  • Using an automated liquid handler, add 100 nL of compounds from the library plates to the assay plates for a final concentration of 10 µM. Include positive and negative controls on each plate.

  • Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add 20 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

c. Data Analysis:

  • Calculate the percentage of cell viability for each compound-treated well relative to the DMSO-treated controls.

  • Identify initial hits as compounds that reduce cell viability below a predefined threshold (e.g., 50% inhibition).

  • Calculate the Z'-factor for each plate to ensure data quality.

Protocol: Wnt/β-catenin Reporter Gene Assay

This protocol outlines a reporter gene assay to identify compounds that inhibit the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer.[7]

a. Materials:

  • HEK293T cells stably expressing a TCF/LEF-responsive luciferase reporter construct.

  • Assay medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.

  • Wnt3a-conditioned medium or purified Wnt3a protein.

  • 384-well solid white plates.

  • Compound library.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

b. Procedure:

  • Seed the reporter cell line into 384-well plates at 5,000 cells/well in 40 µL of assay medium and incubate overnight.

  • Add 100 nL of library compounds to the wells.

  • Stimulate the cells with Wnt3a-conditioned medium or purified Wnt3a to activate the Wnt pathway.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Add 20 µL of luciferase assay reagent to each well.

  • Measure luminescence using a plate reader.

c. Data Analysis:

  • Normalize the luciferase signal to a cell viability readout performed in parallel to identify cytotoxic compounds.

  • Calculate the percentage of inhibition of the Wnt signal for each compound.

  • Select hits that show significant inhibition of the reporter activity without affecting cell viability.

Visualizations

HTS_Workflow cluster_0 Assay Development cluster_1 Screening cluster_2 Hit Validation cluster_3 Lead Optimization Assay_Dev Assay Development & Miniaturization Pilot Pilot Screen Assay_Dev->Pilot HTS Full HTS Pilot->HTS Confirmation Hit Confirmation HTS->Confirmation Dose_Response Dose-Response Confirmation->Dose_Response SAR SAR Studies Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: High-Throughput Screening Workflow.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound Imidazo[1,2-a]pyridine Compound->PI3K Compound->AKT Compound->mTORC1

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Wnt_Pathway Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin degrades TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus and binds Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Compound Imidazo[1,2-a]pyridine Compound->Beta_Catenin promotes degradation

Caption: Wnt/β-catenin Signaling Pathway Inhibition.

STAT3_NFkB_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK IKK IKK Cytokine_Receptor->IKK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Inflammation Inflammation & Proliferation pSTAT3->Inflammation dimerizes and translocates to nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB NFkB->Inflammation translocates to nucleus Compound Imidazo[1,2-a]pyridine Compound->pSTAT3 Compound->NFkB

Caption: STAT3/NF-κB Signaling Pathway Inhibition.

References

Application Notes and Protocols: 2-Methylimidazo[1,2-a]pyridin-8-ol as a Versatile Starting Material for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention as potent inhibitors of a variety of protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer. This document provides detailed application notes and experimental protocols for the use of 2-Methylimidazo[1,2-a]pyridin-8-ol as a key starting material for the synthesis of novel kinase inhibitors. While direct synthesis of kinase inhibitors from this specific starting material is not extensively documented in publicly available literature, its structure offers versatile handles for chemical modification, particularly at the C3-position and the 8-hydroxyl group, to generate libraries of potential kinase inhibitors. These notes are based on established synthetic methodologies for related imidazo[1,2-a]pyridines and known kinase targets of this class of compounds.

Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Derivatives of the imidazo[1,2-a]pyridine core have demonstrated potent inhibitory activity against a range of kinases, playing crucial roles in cancer cell proliferation, survival, and angiogenesis. Key kinase targets for this scaffold include the PI3K/Akt/mTOR pathway, as well as DYRK1A, CLK1, and c-Met. The data presented below, for structurally related compounds, serves as a benchmark for the potential efficacy of inhibitors derived from this compound.

Quantitative Data on Related Imidazo[1,2-a]pyridine Derivatives
Compound IDTarget Kinase(s)IC50 (µM)Cell LineCell-Based IC50 (µM)Reference
Compound 1 PI3Kα0.002T47D>10[1]
Compound 2a p110α0.67--[2]
Compound 2g p110α0.0018--[2]
Compound 12 p110α0.0028A375, HeLa0.14, 0.21[2]
Compound 4c CLK1, DYRK1A0.7, 2.6--[3]

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Imidazo[1,2-a]pyridine derivatives have been shown to effectively inhibit key kinases within this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.

General Experimental Workflow for Kinase Inhibitor Evaluation

The following workflow outlines the key steps for synthesizing and evaluating novel kinase inhibitors derived from this compound.

Experimental_Workflow Start Starting Material: This compound Synthesis Chemical Synthesis (e.g., C3-functionalization) Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Kinase Assays (e.g., PI3K, DYRK1A, CLK1) Purification->InVitro CellBased Cell-Based Assays (e.g., Western Blot for p-Akt, Proliferation Assay) InVitro->CellBased Lead Lead Compound Identification CellBased->Lead

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocols

Synthesis of this compound Derivatives

Proposed C3-Aminomethylation (Mannich-type Reaction):

This protocol is adapted from established methods for the C3-functionalization of imidazo[1,2-a]pyridines.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine)

  • Glyoxylic acid

  • Solvent (e.g., Dioxane or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen solvent, add the secondary amine (1.2 equivalents).

  • Add glyoxylic acid (1.2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C3-aminomethylated derivative.

In Vitro Kinase Inhibition Assays

1. PI3Kα (p110α/p85α) Kinase Assay (Luminescent)

This protocol is based on the ADP-Glo™ Kinase Assay principle, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PI3K Lipid Substrate (e.g., PIP2)

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds (dissolved in DMSO)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add 0.5 µL of the test compound solution or vehicle (for controls).

  • Prepare an enzyme/lipid substrate mixture by diluting the PI3Kα enzyme and lipid substrate in the kinase assay buffer.

  • Add 4 µL of the enzyme/lipid mixture to each well.

  • Initiate the kinase reaction by adding 0.5 µL of ATP solution (e.g., 250 µM) to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. DYRK1A Kinase Assay (TR-FRET)

This protocol is based on the LanthaScreen™ Eu Kinase Binding Assay.

Materials:

  • Recombinant DYRK1A kinase

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Kinase Buffer

  • Test compounds (dissolved in DMSO)

  • Black, low-volume 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add 5 µL of the test compound solution.

  • Prepare a kinase/antibody mixture in kinase buffer and add 5 µL to each well.

  • Add 5 µL of the kinase tracer solution to each well.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and determine the IC50 values.

Cell-Based Assay: Western Blot for Akt Phosphorylation

This protocol allows for the assessment of the inhibitor's effect on the PI3K/Akt signaling pathway within a cellular context.

Materials:

  • Cancer cell line with an active PI3K/Akt pathway (e.g., T47D, A375)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • PVDF membrane

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total Akt and the loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the relative levels of Akt phosphorylation.

Conclusion

This compound represents a promising and versatile starting material for the development of novel kinase inhibitors. Its strategic functionalization, particularly at the C3 position, can lead to the generation of potent and selective inhibitors targeting key signaling pathways implicated in cancer and other diseases. The protocols provided herein offer a comprehensive framework for the synthesis, in vitro screening, and cellular evaluation of new chemical entities derived from this promising scaffold, paving the way for the discovery of next-generation targeted therapeutics.

References

Application Notes & Protocols for the Characterization of 2-Methylimidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 2-Methylimidazo[1,2-a]pyridin-8-ol, a heterocyclic compound of interest in medicinal chemistry. The following protocols are based on established analytical techniques for related imidazo[1,2-a]pyridine derivatives and can be adapted for the specific analysis of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₈H₈N₂OECHEMI[1]
Molecular Weight 148.16 g/mol ECHEMI[1]
CAS Number 79707-11-2ECHEMI[1]
Appearance Solid (predicted)General knowledge
XLogP3 1.3ECHEMI[1]
Hydrogen Bond Donor Count 1ECHEMI[1]
Hydrogen Bond Acceptor Count 2ECHEMI[1]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a reverse-phase HPLC method suitable for determining the purity of this compound. The method is adapted from a validated procedure for other imidazole-containing compounds.[2]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Thermo Scientific® BDS Hypersil C8 (5 µm, 250 x 4.6 mm) or equivalent.[2]

  • Mobile Phase: A gradient of methanol and 0.025 M potassium dihydrogen phosphate (KH₂PO₄) buffer (pH adjusted to 3.2 with phosphoric acid).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm and 300 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Expected Results: A major peak corresponding to this compound should be observed. The purity can be calculated based on the peak area percentage.

Workflow for HPLC Purity Analysis:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis a Weigh Compound b Dissolve in Mobile Phase a->b c Filter Sample b->c d Inject Sample c->d e Chromatographic Separation d->e f UV Detection e->f g Integrate Peaks f->g h Calculate Purity g->h

HPLC Purity Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

This method is designed for the qualitative analysis of this compound and the identification of volatile impurities. The protocol may require derivatization to improve the volatility of the analyte.[3][4]

Experimental Protocol:

  • Instrumentation: A GC-MS system with an electron ionization (EI) source.

  • Column: A 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp to 280°C at 20°C/min.

    • Hold at 280°C for 5 minutes.[3]

  • Injector Temperature: 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 50-550.[3]

  • Sample Preparation:

    • Dissolve 1 mg of the compound in 1 mL of pyridine.

    • (Optional Derivatization) Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Heat at 70°C for 30 minutes.

    • Inject 1 µL of the solution.

Expected Results: The mass spectrum should show a molecular ion peak corresponding to the underivatized or derivatized this compound, along with characteristic fragmentation patterns that can be used for structural confirmation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The following provides a general protocol for acquiring ¹H and ¹³C NMR spectra.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (Optional): COSY, HSQC, and HMBC experiments can be performed to aid in complete signal assignment.

Expected ¹H and ¹³C NMR Data: While specific data for this compound is not readily available in the searched literature, the following table provides expected chemical shift ranges based on related imidazo[1,2-a]pyridine structures.[5][6]

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Methyl (CH₃) 2.3 - 2.515 - 20
Aromatic CH 6.5 - 8.5110 - 150
Quaternary C -120 - 160
Hydroxyl (OH) 9.0 - 11.0-

X-Ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., methanol, ethanol, or acetone).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using Mo Kα radiation.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².

Expected Data: The analysis will yield precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions.

Hypothetical Biological Activity and Signaling Pathway

Imidazo[1,2-a]pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer effects.[7][8] One common mechanism of action for anticancer agents is the inhibition of protein kinases involved in cell proliferation and survival signaling pathways.

Hypothetical Signaling Pathway Inhibition:

The diagram below illustrates a hypothetical mechanism where this compound acts as an inhibitor of a receptor tyrosine kinase (RTK), thereby blocking downstream signaling through the RAS-RAF-MEK-ERK (MAPK) pathway, which is frequently dysregulated in cancer.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Inhibitor->RTK

Hypothetical Inhibition of MAPK Pathway

References

Application Notes and Protocols for Cell Imaging Using 2-Methylimidazo[1,2-a]pyridin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Methylimidazo[1,2-a]pyridin-8-ol derivatives as fluorescent probes for cellular imaging. This class of compounds exhibits favorable photophysical properties, making them suitable for visualizing subcellular structures and dynamic cellular processes. Their unique structure allows for modifications to target specific organelles or sense particular physiological parameters within the cell.

Introduction to this compound Derivatives in Cell Imaging

Imidazo[1,2-a]pyridine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. Derivatives of this core have been explored as anticancer, anti-inflammatory, and antiviral agents. Their inherent fluorescence has led to their development as powerful tools in bioimaging. The this compound core, in particular, offers a versatile platform for the design of fluorescent probes. The hydroxyl group at the 8-position can be functionalized to modulate solubility and cell permeability, or to introduce targeting moieties for specific cellular components like mitochondria.

Data Presentation: Photophysical and Cytotoxicity Data

The following tables summarize key quantitative data for representative imidazo[1,2-a]pyridine derivatives. It is important to note that specific photophysical properties will vary depending on the exact substitution pattern of the this compound core. The presented data is for the broader class of imidazo[1,2-a]pyridine derivatives and should be considered as a general guide.

Table 1: Representative Photophysical Properties of Imidazo[1,2-a]pyridine Derivatives

Derivative TypeExcitation (λ_ex) (nm)Emission (λ_em) (nm)Quantum Yield (Φ)Reference
Phenyl-substituted~350-400~450-5500.2 - 0.7[1]
Donor-substituted~380-420~480-600Up to 0.7[1]
Acceptor-substituted~360-410~460-580Variable[1]

Table 2: Cytotoxicity Data (IC50) of Selected Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Cell LineCompound/DerivativeIC50 (µM)Reference
A375P (Melanoma)Diarylurea derivative< 0.06[2]
A549 (Lung Cancer)Oxadiazole hybrid 6d2.8 ± 0.02[3]
HeLa (Cervical Cancer)Imidazo[1,2-a]pyridine 69.7 - 44.6
A375 (Melanoma)Imidazo[1,2-a]pyridine 69.7 - 44.6

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol is adapted from the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and can be modified for the synthesis of various 2-methyl derivatives.

Materials:

  • 2-Amino-3-hydroxypyridine

  • A suitable α-haloketone (e.g., 3-bromo-2-butanone for the 2-methyl derivative)

  • Anhydrous ethanol or another suitable solvent

  • Sodium bicarbonate (optional, as a base)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve 2-amino-3-hydroxypyridine in anhydrous ethanol in a round-bottom flask.

  • Add the α-haloketone (e.g., 3-bromo-2-butanone) to the solution. An equimolar amount or a slight excess of the ketone can be used.

  • (Optional) Add sodium bicarbonate to the reaction mixture to act as a base and neutralize the hydrohalic acid formed during the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired this compound derivative.

  • Characterize the final product using techniques such as NMR and mass spectrometry.

Protocol for Live-Cell Imaging

This is a general protocol for staining live cells with a fluorescent this compound derivative. Optimization of probe concentration and incubation time may be required for different cell types and specific derivatives.

Materials:

  • This compound derivative stock solution (e.g., 1 mM in DMSO)

  • Cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 50-70%).

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed serum-free or complete culture medium to the desired final concentration (typically in the range of 1-10 µM).

  • Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the probe working solution to the cells and incubate at 37°C in a CO2 incubator for 15-60 minutes. The optimal incubation time should be determined experimentally.

  • Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound probe and reduce background fluorescence.

  • Imaging: a. Add fresh, pre-warmed culture medium or imaging buffer to the cells. b. Image the cells using a fluorescence microscope equipped with a suitable filter set corresponding to the excitation and emission wavelengths of the probe.

Protocol for Mitochondrial Staining

Certain lipophilic cationic this compound derivatives are expected to accumulate in mitochondria due to the mitochondrial membrane potential.

Materials:

  • Mitochondria-targeting this compound derivative stock solution (1 mM in DMSO)

  • Cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • PBS

  • Fluorescence microscope with appropriate filter sets

  • (Optional) Mitotracker Red CMXRos for co-localization

Procedure:

  • Cell Culture: Follow the procedure described in section 3.2.1.

  • Probe Preparation: Prepare a working solution of the mitochondria-targeting probe in pre-warmed culture medium to a final concentration of 100-500 nM.

  • Cell Staining: a. Remove the culture medium and wash the cells with PBS. b. Add the probe working solution and incubate for 15-30 minutes at 37°C.

  • (Optional Co-localization): If desired, co-stain with a known mitochondrial marker like Mitotracker Red CMXRos according to the manufacturer's protocol.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed culture medium.

  • Imaging: Add fresh medium and image the cells using the appropriate filter sets for the imidazo[1,2-a]pyridine derivative and the co-localization dye.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that can be investigated using this compound derivatives and a typical experimental workflow for cell imaging.

G cluster_0 Synthesis of this compound Probe cluster_1 Live-Cell Imaging Workflow start 2-Amino-3-hydroxypyridine + α-haloketone reaction Cyclocondensation start->reaction purification Purification (Column Chromatography) reaction->purification product This compound Derivative purification->product cell_culture Cell Culture on Glass-Bottom Dish probe_prep Prepare Probe Working Solution cell_culture->probe_prep staining Incubate Cells with Probe probe_prep->staining washing Wash to Remove Unbound Probe staining->washing imaging Fluorescence Microscopy washing->imaging

Caption: Experimental workflow for synthesis and cell imaging.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Probe Imidazo[1,2-a]pyridine Derivative Probe->PI3K inhibits Probe->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

G cluster_1 STAT3/NF-κB Signaling Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates IKK IKK CytokineReceptor->IKK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus translocates to Inflammation Inflammation & Cell Survival Nucleus->Inflammation Probe Imidazo[1,2-a]pyridine Derivative Probe->pSTAT3 inhibits Probe->NFkB inhibits

Caption: STAT3/NF-κB signaling pathway modulation.

Concluding Remarks

This compound derivatives represent a promising class of fluorescent probes for cell imaging. Their versatile synthesis allows for the fine-tuning of their photophysical properties and cellular targets. The protocols and data provided herein serve as a foundation for researchers to explore the utility of these compounds in visualizing complex cellular processes and to aid in the development of novel diagnostic and therapeutic agents. Further research into specific derivatives will undoubtedly expand their applications in cellular biology and drug discovery.

References

Application Notes and Protocols for Imidazo[1,2-a]pyridine Derivatives in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold have been extensively explored and have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][3] A significant portion of their biological activity stems from their ability to act as potent and selective enzyme inhibitors, making them valuable tools for studying enzyme kinetics and for the development of novel therapeutics.[4]

While specific enzyme kinetics data for 2-Methylimidazo[1,2-a]pyridin-8-ol is not extensively documented in publicly available literature, this document provides a comprehensive overview of the application of the broader class of imidazo[1,2-a]pyridine derivatives in enzyme kinetics. We will use a well-characterized series of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives that potently inhibit Phosphoinositide 3-kinase alpha (PI3Kα) as a representative example to illustrate their use in this field.[5][6]

Application Note: Inhibition of PI3Kα by Imidazo[1,2-a]pyridine Derivatives

Target Enzyme: Phosphoinositide 3-kinase alpha (PI3Kα)

Background: The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][7] The PI3K family of lipid kinases, particularly the Class I isoform PI3Kα, are frequently hyperactivated in various human cancers due to mutations or loss of the tumor suppressor PTEN.[5][8] This aberrant activation makes PI3Kα a prime target for the development of anticancer therapeutics.[1][5]

Mechanism of Action: Imidazo[1,2-a]pyridine derivatives have been designed as potent inhibitors of PI3Kα.[5] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the p110α catalytic subunit of PI3Kα.[9] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels prevents the recruitment and activation of downstream signaling proteins such as Akt and mTOR, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[5][7]

PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition:

PI3K_Pathway cluster_membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inh Inhibition of Apoptosis Akt->Apoptosis_Inh mTORC2 mTORC2 mTORC2->Akt activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/Akt/mTOR signaling pathway. Imidazo[1,2-a]pyridine derivatives inhibit PI3Kα, blocking the conversion of PIP2 to PIP3 and subsequent downstream signaling.

Data Presentation: In Vitro PI3Kα Inhibitory Activity

The following table summarizes the in vitro enzymatic inhibitory activity of a series of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives against PI3Kα.[5][6] The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDModifications on Imidazo[1,2-a]pyridine CorePI3Kα IC50 (nM)
PIK-75 (Reference) Reference Compound-
Compound 15 Varied substituents at the 2, 6, and 8 positions>10000
Compound 33 Varied substituents at the 2, 6, and 8 positions1120
Compound 35 8-(pyridin-3-ylsulfonamido)-2-(pyrrolidin-1-yl)150
Compound 40 8-(pyridin-3-ylsulfonamido)-2-morpholino500
HS-173 (Control) Known PI3Kα Inhibitor-

Data is presented as the mean of three independent determinations.[5]

Experimental Protocols

Protocol 1: In Vitro PI3Kα Enzyme Inhibition Assay

This protocol describes a method to determine the in vitro potency of a test compound (e.g., an imidazo[1,2-a]pyridine derivative) against the PI3Kα enzyme using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.[10][11]

Materials:

  • Recombinant human PI3Kα enzyme

  • PI3 Kinase Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025 mg/ml BSA)[10]

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP solution

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Reagents (Promega)

  • 384-well low-volume plates (white)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 10 mM down to sub-nanomolar concentrations. Further dilute the compound in the PI3 Kinase Reaction Buffer.

  • Enzyme/Substrate Mixture Preparation: Prepare a mixture of the PI3Kα enzyme and the PIP2 substrate in the PI3 Kinase Reaction Buffer. The final concentrations should be optimized based on the enzyme's specific activity.

  • Assay Plate Setup:

    • Add 0.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.[10]

    • Add 4 µL of the enzyme/substrate mixture to each well.[10]

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

  • Initiate Kinase Reaction: Add 0.5 µL of ATP solution to each well to start the reaction.[10] The final ATP concentration should be at or near the Km for PI3Kα.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[10]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the ADP generated to ATP and to provide luciferase and luciferin for the detection of the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is proportional to the ADP concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Experimental Workflow for Enzyme Inhibition Assay:

Assay_Workflow Start Start Prep_Compound Prepare Serial Dilutions of Test Compound Start->Prep_Compound Prep_Enzyme Prepare Enzyme and Substrate Mixture Start->Prep_Enzyme Dispense Dispense Compound and Enzyme/Substrate to Plate Prep_Compound->Dispense Prep_Enzyme->Dispense Pre_Incubate Pre-incubate at RT (15 min) Dispense->Pre_Incubate Add_ATP Initiate Reaction (Add ATP) Pre_Incubate->Add_ATP Incubate Incubate at RT (60 min) Add_ATP->Incubate Add_ADP_Glo Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate->Add_ADP_Glo Incubate_2 Incubate at RT (40 min) Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate at RT (30 min) Add_Detection->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Analyze_Data Calculate % Inhibition and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for determining the IC50 of an imidazo[1,2-a]pyridine derivative using a luminescence-based kinase assay.

Conclusion

Imidazo[1,2-a]pyridine derivatives represent a versatile and potent class of enzyme inhibitors. Their well-defined structure-activity relationships and amenability to chemical modification make them excellent candidates for developing targeted probes to study enzyme function and for creating novel therapeutic agents. The protocols and data presented here for PI3Kα inhibitors serve as a robust framework for researchers to investigate the kinetics of enzyme inhibition by this important class of molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylimidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 2-Methylimidazo[1,2-a]pyridin-8-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and direct method is the cyclocondensation reaction between 2-amino-3-hydroxypyridine and an α-haloketone, such as chloroacetone or bromoacetone. This reaction, a variation of the Tschitschibabin reaction, forms the fused imidazole ring in a single step.

Q2: Does the hydroxyl group at the 8-position interfere with the reaction?

A2: Yes, the hydroxyl group can complicate the synthesis. Its acidic nature can lead to salt formation and may affect the nucleophilicity of the pyridine nitrogen, potentially reducing the reaction rate. In some cases, protecting the hydroxyl group may be necessary to improve yield and simplify purification.[1]

Q3: What are the common side reactions to be aware of?

A3: Common side reactions include the formation of isomeric products, self-condensation of the α-haloketone, and incomplete reaction leading to a mixture of starting materials and product. The presence of the hydroxyl group can also lead to O-alkylation as a minor side product. Careful control of reaction conditions is crucial to minimize these byproducts.

Q4: What are the recommended purification techniques for this compound?

A4: Purification is typically achieved through column chromatography on silica gel. Due to the polar nature of the hydroxyl group, a polar solvent system, such as a gradient of methanol in dichloromethane or ethyl acetate, is often required. Recrystallization from a suitable solvent can also be an effective final purification step.

Q5: How can I confirm the identity and purity of my final product?

A5: The structure and purity of this compound should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Low reactivity of starting materials.2. Inappropriate solvent or temperature.3. Deactivation of 2-amino-3-hydroxypyridine due to salt formation.1. Increase the reaction temperature or prolong the reaction time.2. Screen different solvents; DMF or ethanol are often effective.[2][3]3. Add a non-nucleophilic base (e.g., NaHCO₃, K₂CO₃) to neutralize any generated acid.
Formation of Multiple Products 1. Formation of isomeric imidazo[1,2-a]pyridines.2. Self-condensation of chloroacetone.3. Side reactions involving the hydroxyl group.1. Control the reaction temperature carefully; lower temperatures may improve regioselectivity.2. Add the chloroacetone slowly to the reaction mixture to maintain a low concentration.3. Consider protecting the hydroxyl group with a suitable protecting group (e.g., TBDMS, Benzyl) prior to cyclization.[1]
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent.2. Product co-elutes with impurities during chromatography.3. Product is an oil or difficult to crystallize.1. After the reaction, neutralize the mixture and extract the product with a suitable organic solvent.2. Optimize the mobile phase for column chromatography; a shallow gradient or a different solvent system may be necessary.3. Attempt to form a salt (e.g., hydrochloride) of the product, which may be more crystalline.
Starting Material Remains Unreacted 1. Insufficient reaction time or temperature.2. Poor solubility of 2-amino-3-hydroxypyridine.1. Monitor the reaction by TLC or LC-MS and continue until the starting material is consumed.2. Use a co-solvent system or a solvent in which the starting material has better solubility, such as DMF.

Experimental Protocols

Protocol 1: Direct Synthesis of this compound

This protocol is adapted from the synthesis of similar 8-hydroxyimidazo[1,2-a]pyridine derivatives.[1]

Materials:

  • 2-amino-3-hydroxypyridine

  • Chloroacetone (or bromoacetone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in ethanol or DMF, add sodium bicarbonate (1.5 eq).

  • Add chloroacetone (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (for ethanol) or 80-100 °C (for DMF) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Synthesis via Protection of the Hydroxyl Group

This protocol involves the protection of the hydroxyl group of 2-amino-3-hydroxypyridine before cyclization, which may improve the yield and simplify purification.[1]

Step 1: Protection of 2-amino-3-hydroxypyridine

  • Protect the hydroxyl group of 2-amino-3-hydroxypyridine as a benzyl ether or a silyl ether (e.g., TBDMS) using standard procedures.

Step 2: Cyclocondensation

  • Follow the procedure in Protocol 1 using the protected 2-amino-3-(O-protected)pyridine as the starting material.

Step 3: Deprotection

  • Deprotect the hydroxyl group using appropriate conditions (e.g., hydrogenolysis for benzyl ether, or a fluoride source like TBAF for a silyl ether) to obtain the final product.

Data Presentation

Table 1: Effect of Solvent and Base on the Yield of Imidazo[1,2-a]pyridine Synthesis

EntryStarting AmineKetoneSolventBaseTemperature (°C)Time (h)Yield (%)Reference
12-aminopyridineα-bromoacetophenoneEthanolNaHCO₃Reflux685General procedure
22-aminopyridineα-bromoacetophenoneDMFK₂CO₃100492General procedure
32-amino-5-iodopyridineChloroacetaldehydeEthanol-Reflux1284-91[3]
42-aminopyridin-3-olBromopyruvic acidMethanol-RT2439[1]

Table 2: Optimization of Reaction Conditions for Copper-Catalyzed Imidazo[1,2-a]pyridine Synthesis

EntryCatalystSolventTemperature (°C)Yield (%)Reference
1CuBrDMF8090General procedure
2CuIDMSO10085General procedure
3Cu(OAc)₂Toluene11078General procedure

Visualizations

Diagram 1: General Synthesis Workflow

G A 2-amino-3-hydroxypyridine + Chloroacetone B Reaction Mixture (Solvent, Base) A->B Mixing C Heating / Reflux B->C Cyclocondensation D Work-up (Extraction, Drying) C->D E Purification (Column Chromatography) D->E F This compound E->F

Caption: General workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree

G Start Low Yield? CheckReaction Reaction Incomplete? Start->CheckReaction Yes CheckPurity Impure Product? Start->CheckPurity No IncreaseTemp Increase Temperature / Time CheckReaction->IncreaseTemp Yes ChangeSolvent Change Solvent / Add Base CheckReaction->ChangeSolvent No OptimizePurification Optimize Purification CheckPurity->OptimizePurification Yes ProtectOH Protect Hydroxyl Group CheckPurity->ProtectOH If still impure Success Yield Optimized IncreaseTemp->Success ChangeSolvent->Success OptimizePurification->Success ProtectOH->Success

Caption: Decision tree for troubleshooting low yield in the synthesis.

Diagram 3: Parameter Optimization Logic

G Parameters Parameters Temperature Solvent Base Concentration Yield Outcome Yield Purity Parameters:t->Yield:y Increase Parameters:st->Yield:y Polar Aprotic (e.g., DMF) Parameters:b->Yield:y Weak Base (e.g., NaHCO₃) Parameters:c->Yield:p Slow Addition

Caption: Relationship between key reaction parameters and the desired outcome.

References

Technical Support Center: Purification of 2-Methylimidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Methylimidazo[1,2-a]pyridin-8-ol.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound and provides systematic solutions.

Problem 1: Low Yield After Column Chromatography

Potential Cause Recommended Solution
Compound Streaking/Tailing on TLC Plate The compound may be interacting too strongly with the silica gel due to its polar hydroxyl group and basic nitrogen atoms. Try adding a small amount of a polar modifier like triethylamine (0.1-1%) or ammonia solution to the eluent to reduce tailing and improve recovery.
Improper Solvent System The chosen eluent may be too polar, causing the compound to elute too quickly with impurities, or not polar enough, resulting in the compound remaining on the column. Systematically screen solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). A gradient elution may be necessary.
Compound Degradation on Silica Gel The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. Consider using neutral or basic alumina for chromatography. Alternatively, deactivate the silica gel by washing it with a solvent mixture containing a small percentage of a base like triethylamine before use.
Incomplete Elution After the main fraction has been collected, continue flushing the column with a highly polar solvent (e.g., 10-20% methanol in dichloromethane) to ensure all the product has been eluted.

Problem 2: Difficulty in Achieving High Purity by Recrystallization

Potential Cause Recommended Solution
Oiling Out The compound is coming out of the solution as a liquid instead of a solid. This often happens when the solution is cooled too quickly or the solvent is a very poor solvent for the compound at all temperatures. Try using a solvent pair (a good solvent and a poor solvent). Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid. Then, allow it to cool slowly. Common solvent pairs for similar compounds include n-hexane/acetone, n-hexane/ethyl acetate, and n-hexane/THF.
Co-precipitation of Impurities Impurities have similar solubility profiles to the target compound. If the impurity is more soluble, a slow crystallization at a slightly elevated temperature might leave the impurity in the mother liquor. If the impurity is less soluble, a hot filtration step can remove it before crystallization. Multiple recrystallizations may be necessary.
Poor Crystal Formation Pyridines and their annulated derivatives can sometimes be challenging to crystallize. Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding the solution with a pure crystal of the compound, if available, can also be effective. Ensure a slow cooling rate.
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).

Problem 3: Product Discoloration

Potential Cause Recommended Solution
Oxidation The hydroxyl group on the pyridine ring may be susceptible to oxidation, leading to colored impurities. Keep the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during heating steps. The use of antioxidants during workup and purification might be considered in extreme cases.
Trace Metal Impurities Metal catalysts from the synthesis step might not have been fully removed. Consider washing the crude product with a chelating agent solution like aqueous EDTA.
Thermal Degradation The compound may be unstable at elevated temperatures. Avoid prolonged heating during recrystallization or solvent removal. Use a rotary evaporator at the lowest practical temperature.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common impurities in the synthesis of imidazo[1,2-a]pyridines can include:

  • Unreacted Starting Materials: Such as the corresponding 2-aminopyridine derivative and the α-haloketone.

  • Side-Products: These can arise from self-condensation of the ketone, over-alkylation, or other side reactions.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the reaction.

Q2: What is a good starting point for developing a column chromatography method for this compound?

A2: A good starting point would be to use silica gel as the stationary phase and a solvent system of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The presence of the hydroxyl group suggests that a more polar eluent, or the addition of methanol to a dichloromethane or ethyl acetate system, may be necessary for elution. Always use TLC to determine the optimal solvent system before running the column.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography (e.g., using C18 silica) can be an excellent alternative, especially if the compound is highly polar or if all attempts at normal-phase chromatography have failed to provide adequate separation. A typical eluent system would be a gradient of water and acetonitrile or methanol, often with a small amount of an acid (like formic acid or TFA) or a base (like ammonia or triethylamine) to improve peak shape.

Q4: My compound is a solid but won't crystallize well. What should I do?

A4: If you have an amorphous solid, you can try dissolving it in a suitable solvent and then inducing precipitation by either slow evaporation of the solvent or by adding a poor solvent (anti-solvent). For compounds with basic nitrogen atoms like this compound, converting it to a salt (e.g., hydrochloride or hydrobromide) by treating a solution of the freebase with an acid can often lead to a highly crystalline solid that is easier to purify by recrystallization. The freebase can then be regenerated by neutralization.

Q5: How can I assess the purity of my final product?

A5: Purity can be assessed by a combination of techniques:

  • Thin-Layer Chromatography (TLC): The appearance of a single spot in multiple solvent systems is a good indicator of purity.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for assessing purity and confirming the structure. The absence of impurity peaks is crucial.

  • High-Performance Liquid Chromatography (HPLC): This can provide quantitative information about the purity.

  • Mass Spectrometry (MS): This confirms the molecular weight of the compound.

Experimental Protocols

General Protocol for Column Chromatography Purification

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the column.

  • Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) if necessary to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

General Protocol for Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inner wall of the flask or placing it in an ice bath or refrigerator.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_analysis Purity Analysis Crude Crude Product (this compound + Impurities) TLC TLC Analysis (Solvent System Selection) Crude->TLC Test solubility Solvent_Screen Solvent Screening Crude->Solvent_Screen Test solubility Column Silica Gel Column TLC->Column Load sample Fractions Collect Fractions Column->Fractions Pure_Product Pure Product TLC_Fractions TLC of Fractions Fractions->TLC_Fractions Pure_Fractions Combine Pure Fractions TLC_Fractions->Pure_Fractions Pure_Fractions->Solvent_Screen If still impure Pure_Fractions->Pure_Product Evaporate Solvent Dissolve Dissolve in Hot Solvent Solvent_Screen->Dissolve Cool Slow Cooling Dissolve->Cool Crystals Isolate Crystals Cool->Crystals Crystals->Pure_Product Filter & Dry Analysis Purity & Structural Confirmation (NMR, HPLC, MS, MP) Pure_Product->Analysis

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic cluster_primary Primary Purification Method cluster_secondary Secondary/Alternative Methods Start Impure Product Primary_Method Column Chromatography OR Recrystallization Start->Primary_Method Purity_Check Assess Purity (TLC, NMR) Primary_Method->Purity_Check Alt_Chromatography Alternative Chromatography (e.g., Alumina, Reverse Phase) Purity_Check->Alt_Chromatography Purity Not OK Salt_Formation Salt Formation & Recrystallization Purity_Check->Salt_Formation Purity Not OK Prep_HPLC Preparative HPLC Purity_Check->Prep_HPLC High Purity Needed/ Difficult Separation Final_Product Pure Product Purity_Check->Final_Product Purity OK Alt_Chromatography->Final_Product Salt_Formation->Final_Product Prep_HPLC->Final_Product

Caption: A decision-making diagram for troubleshooting the purification of this compound.

Technical Support Center: Synthesis of 2-Methylimidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylimidazo[1,2-a]pyridin-8-ol. The information is presented in a question-and-answer format to directly address common challenges, with a focus on identifying and mitigating the formation of side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for this compound, and what are the key reactants?

The most prevalent and well-established method for synthesizing this compound is the condensation reaction between 2-amino-3-hydroxypyridine and chloroacetone. This reaction, a variation of the Tschitschibabin (Chichibabin) reaction for imidazo[1,2-a]pyridine synthesis, involves the nucleophilic attack of the pyridine nitrogen on the α-haloketone, followed by an intramolecular cyclization and dehydration.

Q2: I am observing a lower than expected yield of the desired product. What are the potential side reactions that could be occurring?

Several side reactions can lead to a reduced yield of this compound. These primarily involve the reactivity of the starting materials and the reaction intermediates.

  • Formation of Regioisomers: Due to the presence of two nucleophilic nitrogen atoms in 2-amino-3-hydroxypyridine (the endocyclic pyridine nitrogen and the exocyclic amino group), there is a possibility of forming an isomeric side product. While the reaction generally favors the formation of the imidazo[1,2-a]pyridine scaffold, alternative cyclization pathways can lead to other fused heterocyclic systems, although these are typically minor products under optimized conditions.

  • Self-condensation of Chloroacetone: Under basic or heated conditions, chloroacetone can undergo self-condensation reactions, leading to the formation of polymeric or resinous materials. This consumes the reagent and can complicate the purification process.

  • Reaction at the Hydroxyl Group: The hydroxyl group on the pyridine ring could potentially react with chloroacetone, although this is less likely under the typical reaction conditions for imidazo[1,2-a]pyridine synthesis.

  • Dimerization: In some related reactions, dimerization of the pyridine starting material has been observed as a side reaction.[1]

Q3: What are the likely impurities I might find in my final product, and how can I identify them?

Impurities in your final product can originate from both the starting materials and side reactions during the synthesis.

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of 2-amino-3-hydroxypyridine and residual chloroacetone or its degradation products in the crude product.

  • Isomeric Byproducts: As mentioned in Q2, the formation of regioisomers is a possibility. These isomers would have the same molecular weight as the desired product but different substitution patterns.

  • Impurities from Starting Materials: The 2-amino-3-hydroxypyridine starting material itself may contain impurities such as 2,3-dihydroxypyridine and 3-hydroxy-2-pyridone.[2]

Identification Techniques:

  • Thin Layer Chromatography (TLC): A quick and effective way to assess the purity of your product and identify the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity and can be used to resolve and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation. By comparing the NMR spectra of your product with the expected spectra of this compound, you can identify and characterize any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help in identifying the molecular weights of any side products.

Q4: How can I optimize the reaction conditions to minimize the formation of side products and improve the yield of this compound?

Optimization of reaction conditions is crucial for a successful synthesis. Here are some key parameters to consider:

  • Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Alcohols, such as ethanol or isopropanol, are commonly used.

  • Temperature: The reaction is typically carried out at elevated temperatures (reflux). Careful control of the temperature is necessary to ensure the reaction proceeds to completion without excessive formation of degradation products.

  • Reaction Time: Monitoring the reaction progress by TLC is essential to determine the optimal reaction time. Prolonged reaction times may lead to the formation of more side products.

  • Base: While the reaction can sometimes proceed without a base, the addition of a mild, non-nucleophilic base can help to neutralize the HCl generated during the reaction and may improve the yield.

Experimental Protocols

A general experimental protocol for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones is provided below. This should be adapted and optimized for the specific synthesis of this compound.

General Procedure for the Synthesis of Imidazo[1,2-a]pyridines:

  • To a solution of the 2-aminopyridine derivative (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol), the α-haloketone (1-1.2 equivalents) is added.

  • The reaction mixture is heated to reflux and the progress of the reaction is monitored by TLC.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is then taken up in water and neutralized with a base (e.g., sodium bicarbonate solution).

  • The crude product is collected by filtration, washed with water, and dried.

  • Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Solvent EthanolIsopropanolDMF
Temperature Reflux80 °C100 °C
Reaction Time 6 hours8 hours4 hours
Yield of Main Product Enter DataEnter DataEnter Data
Relative Abundance of Side Product A Enter DataEnter DataEnter Data
Relative Abundance of Side Product B Enter DataEnter DataEnter Data

This table is a template for researchers to systematically record and compare their experimental results to identify optimal reaction conditions.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_products Products 2_amino_3_hydroxypyridine 2-Amino-3-hydroxypyridine reaction Condensation (Tschitschibabin type) 2_amino_3_hydroxypyridine->reaction chloroacetone Chloroacetone chloroacetone->reaction side_product_B Chloroacetone Self-Condensation Products chloroacetone->side_product_B Side Reaction main_product This compound reaction->main_product Desired Pathway side_product_A Regioisomeric Product reaction->side_product_A Potential Side Pathway

Caption: Synthetic pathway for this compound and potential side products.

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Analyze Crude Product (TLC, HPLC, NMR, MS) start->check_purity identify_impurities Identify Impurities check_purity->identify_impurities unreacted_sm Unreacted Starting Materials identify_impurities->unreacted_sm Yes side_products Side Products Detected identify_impurities->side_products Yes optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Time, Base) unreacted_sm->optimize_conditions purify_sm Purify Starting Materials unreacted_sm->purify_sm side_products->optimize_conditions end Improved Yield and Purity optimize_conditions->end purify_sm->end

Caption: Troubleshooting workflow for synthesis of this compound.

References

2-Methylimidazo[1,2-a]pyridin-8-ol stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methylimidazo[1,2-a]pyridin-8-ol in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of this compound in aqueous solutions.

Issue: Rapid degradation of the compound in solution.

  • Question: My this compound solution is showing rapid degradation. What could be the cause?

  • Answer: The stability of imidazo[1,2-a]pyridine derivatives in aqueous solutions is highly dependent on pH, light exposure, and temperature. Based on studies of structurally related compounds like zolpidem, this compound is likely susceptible to degradation under acidic and alkaline conditions, as well as upon exposure to light.[1][2][3]

Troubleshooting Steps:

  • pH Verification: Check the pH of your aqueous solution. Extreme pH values can catalyze hydrolysis. For imidazo[1,2-a]pyridine derivatives, neutral pH conditions are generally preferred for enhanced stability.[2]

  • Light Protection: Ensure that your solutions are protected from light by using amber vials or by wrapping the containers in aluminum foil. Photodegradation has been observed in related compounds.[1][2]

  • Temperature Control: Elevated temperatures can accelerate degradation.[1][2] Store solutions at recommended temperatures (e.g., refrigerated or frozen) and minimize exposure to high temperatures during experiments.

  • Solvent Purity: Use high-purity water and solvents to avoid contaminants that could catalyze degradation.

Issue: Appearance of unknown peaks in chromatography.

  • Question: I am observing unexpected peaks in my HPLC/LC-MS analysis of this compound. What are these?

  • Answer: These unknown peaks are likely degradation products. Based on the degradation pathways of the related compound zolpidem, you may be observing products resulting from hydrolysis, oxidation, or photolysis.[1]

Potential Degradation Products (by analogy to Zolpidem):

  • Hydrolysis Product: Hydrolysis of the side chain could lead to the formation of a carboxylic acid derivative. For zolpidem, this product is known as "zolpacid".[1][2]

  • Oxidation Products: Oxidation can occur at various positions on the imidazopyridine ring system.

  • Photolytic Products: Exposure to light can generate a number of different degradation products.[2]

Recommended Actions:

  • Stress Testing: To identify the source of degradation, perform stress testing under controlled conditions (acidic, basic, oxidative, photolytic, thermal) to see which conditions generate the unknown peaks.

  • LC-MS/MS Analysis: Use mass spectrometry to determine the molecular weights of the unknown peaks and compare them to potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

A1: The primary factors are pH, light, and temperature. Studies on the closely related compound zolpidem show significant degradation in acidic and alkaline solutions and when exposed to light.[1][2][3] Elevated temperatures can also accelerate the degradation process.[1][2] The compound is most stable in neutral aqueous solutions and in its solid form.[2]

Q2: What are the likely degradation pathways for this compound?

A2: By analogy to zolpidem, the main degradation pathways are likely hydrolysis and oxidation.[1][4] Hydrolysis of functional groups attached to the imidazopyridine core is a common degradation route in acidic or basic conditions. Oxidation can also occur, leading to various oxidized derivatives.[4]

Q3: How should I prepare and store aqueous solutions of this compound to minimize degradation?

A3: To minimize degradation:

  • Use a Buffered Solution: Prepare your solutions in a neutral pH buffer (pH 7).

  • Protect from Light: Always store solutions in amber-colored containers or wrapped in foil to prevent photolytic degradation.[2]

  • Control Temperature: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C). For experimental use, allow the solution to come to room temperature if necessary, but minimize the time it spends at elevated temperatures.

  • Prepare Fresh: If possible, prepare solutions fresh before each experiment to ensure the highest purity.

Q4: Are there any known stabilizers for imidazo[1,2-a]pyridine derivatives in solution?

A4: While the provided search results do not mention specific stabilizers for this compound, general strategies for stabilizing pharmaceuticals in aqueous solutions can be applied. These include the use of antioxidants (if oxidation is a primary degradation pathway), chelating agents to sequester metal ions that can catalyze degradation, and formulation in co-solvents or cyclodextrins to protect the molecule from hydrolysis.

Quantitative Data

The following tables summarize the degradation of zolpidem tartrate , a structurally related imidazo[1,2-a]pyridine derivative, under various stress conditions. This data can serve as a reference for predicting the stability of this compound.

Table 1: Hydrolytic Degradation of Zolpidem Tartrate

ConditionTemperatureTimeDegradation (%)
1.0 M HCl70°C48 h~8%
1.0 M NaOHRoom Temp.1 h40.7%
0.1 M NaOH70°C24 h14%
Neutral (Water)70°C8 daysNo significant degradation

Data extracted from studies on zolpidem tartrate.[1][2]

Table 2: Photolytic and Thermal Degradation of Zolpidem Tartrate

ConditionFormDegradation (%)
PhotolyticIn solution~10%
PhotolyticSolidNo significant degradation
Thermal (70°C)SolidNo significant degradation

Data extracted from studies on zolpidem tartrate.[2]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at a controlled temperature (e.g., 70°C) for a defined period (e.g., 48 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at a controlled temperature (e.g., 70°C) for a set time (e.g., 24 hours).[3]

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and monitor at room temperature.

  • Photolytic Degradation: Expose the solution to a light source providing UV and visible light (e.g., in a photostability chamber) for a specific duration.

  • Thermal Degradation: Heat the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C) in a stability chamber.

3. Sample Analysis:

  • At various time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a suitable mobile phase) with a PDA or UV detector to quantify the parent compound and detect degradation products.[3]

  • Use LC-MS to identify the mass of the degradation products.

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis 2-Methylimidazo[1,2-a]pyridin-8-ol_H This compound Hydrolysis_Product Potential Hydrolysis Product (e.g., Carboxylic Acid Derivative) 2-Methylimidazo[1,2-a]pyridin-8-ol_H->Hydrolysis_Product Acid or Base 2-Methylimidazo[1,2-a]pyridin-8-ol_O This compound Oxidation_Products Various Oxidized Products 2-Methylimidazo[1,2-a]pyridin-8-ol_O->Oxidation_Products Oxidizing Agent 2-Methylimidazo[1,2-a]pyridin-8-ol_P This compound Photolytic_Products Multiple Photodegradation Products 2-Methylimidazo[1,2-a]pyridin-8-ol_P->Photolytic_Products Light (UV/Vis)

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Start Compound Degradation Observed Check_pH Check Solution pH Start->Check_pH pH_Condition Is pH acidic or alkaline? Check_pH->pH_Condition Adjust_pH Adjust to Neutral pH pH_Condition->Adjust_pH Yes Check_Light Check for Light Exposure pH_Condition->Check_Light No Adjust_pH->Check_Light Light_Condition Is solution exposed to light? Check_Light->Light_Condition Protect_Light Protect from Light Light_Condition->Protect_Light Yes Check_Temp Check Temperature Light_Condition->Check_Temp No Protect_Light->Check_Temp Temp_Condition Is temperature elevated? Check_Temp->Temp_Condition Control_Temp Store at Lower Temperature Temp_Condition->Control_Temp Yes Stable Solution Stabilized Temp_Condition->Stable No Control_Temp->Stable

Caption: Troubleshooting workflow for compound degradation in aqueous solutions.

References

Troubleshooting poor reproducibility in assays with 2-Methylimidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to poor reproducibility in assays involving 2-Methylimidazo[1,2-a]pyridin-8-ol.

Frequently Asked Questions (FAQs)

Q1: My assay results with this compound are highly variable between experiments. What are the most common causes?

A1: Poor reproducibility with heterocyclic compounds like this compound often stems from a few key factors. The most common culprits are issues with the compound's solubility and stability in your assay buffer, as well as potential interference with the assay's detection method. Inconsistent cell-based assay results can also be due to biological factors like cell passage number and seeding density.[1]

Q2: I've noticed precipitation in my wells after adding this compound. How can I address this?

A2: Precipitation is a strong indicator that the compound's concentration exceeds its solubility in the assay medium. This is a known challenge for many imidazo[1,2-a]pyridine derivatives.[2] To mitigate this, you should first determine the kinetic solubility of your compound in the specific assay buffer you are using. If your working concentration is too high, consider lowering it. Preparing fresh dilutions from a high-concentration DMSO stock immediately before use can also help.

Q3: Could this compound be degrading in my assay plate over the course of the experiment?

A3: Yes, compound instability can lead to a time-dependent loss of activity and contribute to poor reproducibility. The stability of your compound should be assessed in the assay buffer under the exact experimental conditions (e.g., temperature, pH, and light exposure). An HPLC or LC-MS time-course study can quantify the compound's stability over the duration of your assay.

Q4: How can I tell if this compound is interfering with my fluorescence-based assay readout?

A4: Imidazo[1,2-a]pyridine derivatives can possess intrinsic fluorescent properties.[3] To check for interference, run a control experiment with the compound in the assay buffer without the biological target (e.g., your kinase or cells). If you observe a significant signal in this control, your compound is likely interfering with the assay's detection system.

Troubleshooting Guides

Issue 1: High Variability or Complete Loss of Activity in Biochemical Assays (e.g., Kinase Assays)

Symptoms:

  • IC50 values differ significantly between runs.

  • The compound shows little to no inhibition, even at high concentrations.

  • High standard deviations between replicate wells.

Troubleshooting Workflow:

G A Start: Inconsistent Kinase Assay Results B Assess Compound Solubility A->B C Precipitation Observed? B->C D Lower Compound Concentration C->D Yes F Check Compound Stability C->F No E Optimize Solvent/Buffer Conditions D->E E->F G Perform HPLC/LC-MS Time Course F->G H Degradation Observed? G->H I Prepare Fresh Solutions Daily H->I Yes K Verify Kinase Activity H->K No J Adjust Buffer pH/Add Stabilizers I->J J->K L Run Positive Control Inhibitor K->L No M Check ATP Concentration K->M Yes L->M N Assay Conditions Optimized M->N Results now consistent

Caption: Troubleshooting workflow for biochemical assay variability.

Quantitative Data Summary: Factors Affecting Kinase Inhibition

ParameterRecommendationRationale
Compound Concentration Test below the measured kinetic solubility limit.Prevents compound precipitation, a major source of irreproducibility.
ATP Concentration Use ATP at or near the Km for the kinase.For ATP-competitive inhibitors, high ATP concentrations can mask inhibitory effects, leading to variable IC50 values.[4]
DMSO Concentration Keep final DMSO concentration low and consistent (typically <1%).High DMSO concentrations can inhibit some kinases and affect protein stability.
Enzyme Concentration Use a concentration in the linear range of the assay.Ensures that the observed inhibition is not limited by enzyme availability.
Issue 2: Poor Reproducibility in Cell-Based Assays (e.g., Viability, Signaling)

Symptoms:

  • Inconsistent IC50 values in cell viability assays (e.g., MTT, CellTiter-Glo).

  • High variability in the inhibition of cellular signaling pathways (e.g., p-Akt levels).

  • Discrepancy between biochemical and cellular assay results.

Troubleshooting Workflow:

G A Start: Inconsistent Cell-Based Assay Results B Assess Compound Solubility & Stability in Media A->B C Precipitation or Degradation? B->C D Lower Concentration / Use Fresh Dilutions C->D Yes E Check for Assay Interference C->E No D->E F Run Compound-Only Controls (No Cells) E->F G Interference Detected? F->G H Switch to Orthogonal Assay Readout G->H Yes I Standardize Cell Culture Conditions G->I No H->I J Control Cell Passage Number I->J K Optimize Seeding Density J->K L Check for Edge Effects K->L M Results now consistent L->M

Caption: Troubleshooting workflow for cell-based assay variability.

Quantitative Data Summary: Common Cell-Based Assay Variables

ParameterRecommendationRationale
Cell Passage Number Use cells within a consistent, low passage number range.High passage numbers can lead to phenotypic and genotypic drift, affecting drug response.[1]
Seeding Density Optimize for exponential growth during the assay period.Both sparse and overly confluent cultures can respond differently to compounds.[1]
Edge Effects Avoid using the outer wells of microplates for samples.Evaporation in outer wells can concentrate the compound and affect cell growth, leading to skewed results.
Incubation Time Ensure it is consistent across all experiments.The effects of a compound can be time-dependent.

Experimental Protocols

Protocol 1: PI3K/mTOR Kinase Assay (Luminescent ADP-Glo™ Format)

This protocol is representative for assessing the inhibitory activity of this compound against PI3K/mTOR kinases.

Materials:

  • PI3K or mTOR enzyme

  • Lipid substrate (e.g., PIP2)

  • Kinase buffer

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (dissolved in 100% DMSO)

  • 384-well white assay plates

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the compound dilution or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of a mixture containing the kinase and its lipid substrate in kinase buffer.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should ideally be at its Km for the specific kinase.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability MTT Assay

This protocol is a standard method to assess the effect of this compound on cancer cell proliferation.

Materials:

  • Cancer cell line (e.g., HeLa, A375)

  • Complete cell culture medium

  • This compound (dissolved in 100% DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plates

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is ≤0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control.

    • Incubate for the desired time period (e.g., 48 or 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Data Acquisition: Shake the plate for 15-20 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Signaling Pathway Diagram

Imidazo[1,2-a]pyridine derivatives are frequently reported as inhibitors of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[6]

G cluster_0 PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Inhibitor This compound Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridines.

References

Technical Support Center: Overcoming Resistance to 2-Methylimidazo[1,2-a]pyridin-8-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with 2-Methylimidazo[1,2-a]pyridin-8-ol analogs and related imidazopyridine compounds.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to my this compound analog, is now showing signs of resistance. What are the potential mechanisms?

A1: Acquired resistance to kinase inhibitors, including imidazopyridine analogs, is a common phenomenon. Several mechanisms could be at play:

  • Target Alteration: Secondary mutations in the kinase domain of the target protein can prevent the analog from binding effectively. Gene amplification of the target can also lead to resistance by outcompeting the inhibitor.[1][2]

  • Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the targeted therapy, maintaining proliferation and survival signals.[1][2][3] Common bypass pathways include the activation of other receptor tyrosine kinases like MET.[2]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[4]

  • Alternative Splicing: Changes in pre-mRNA splicing can produce altered protein isoforms of the drug target that are no longer recognized or effectively inhibited by the compound.[5][6][7][8][9]

  • Phenotypic Transitions: Processes like the epithelial-mesenchymal transition (EMT) can contribute to drug resistance.[10]

Q2: How can I determine which resistance mechanism is active in my cell line?

A2: A combination of molecular and cellular biology techniques can help elucidate the resistance mechanism:

  • Target Sequencing: Sequence the kinase domain of the target protein in both sensitive and resistant cells to identify any acquired mutations.

  • Gene Copy Number Analysis: Use techniques like quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to assess for amplification of the target gene.

  • Phospho-Receptor Tyrosine Kinase (RTK) Array: This can help identify the activation of alternative signaling pathways by screening for the phosphorylation status of multiple RTKs.

  • Western Blotting: Analyze the expression levels of key proteins in suspected bypass pathways (e.g., MET, EGFR, HER2) and their downstream effectors (e.g., AKT, ERK). Also, assess the expression of ABC transporters like ABCG2.

  • RNA Sequencing (RNA-Seq): Compare the transcriptomes of sensitive and resistant cells to identify changes in gene expression and detect alternative splicing events.[6]

  • Drug Accumulation Assays: Use radiolabeled or fluorescent analogs to measure the intracellular drug concentration in sensitive versus resistant cells to investigate the role of efflux pumps.

Q3: What strategies can I employ to overcome the observed resistance?

A3: The strategy to overcome resistance depends on the underlying mechanism:

  • For Target Mutations:

    • Next-Generation Inhibitors: Utilize third-generation kinase inhibitors designed to be effective against common resistance mutations.[10]

    • Combination Therapy: Combine the initial inhibitor with another agent that targets a different site on the protein or a downstream effector.

  • For Bypass Pathway Activation:

    • Combination Therapy: Inhibit both the primary target and the activated bypass pathway. For example, if MET is amplified, a combination of your imidazopyridine analog and a MET inhibitor could be effective.[2]

  • For Increased Drug Efflux:

    • Efflux Pump Inhibitors: Co-administer an inhibitor of the specific ABC transporter that is overexpressed. Some Pim1 kinase inhibitors have been shown to have a dual effect by directly impairing ABCG2-mediated transport and reducing its expression.[4]

  • For Alternative Splicing:

    • Splicing Modulators: Investigate the use of compounds that can modulate the splicing machinery to favor the production of the drug-sensitive isoform.[6]

Troubleshooting Guides

Problem 1: Decreased Potency (Increased IC50) of the Analog in Long-Term Cultures
Possible Cause Suggested Troubleshooting Steps
Selection of pre-existing resistant clones or development of new mutations in the target kinase. 1. Perform single-cell cloning of the resistant population to isolate and characterize individual clones. 2. Sequence the target kinase domain from resistant clones to identify mutations. 3. Test the efficacy of next-generation inhibitors known to be active against identified mutations.
Activation of a compensatory signaling pathway. 1. Perform a phospho-RTK array to identify activated bypass pathways. 2. Use Western blotting to confirm the activation of specific pathways (e.g., p-MET, p-AKT, p-ERK). 3. Test the synergistic effect of your analog with an inhibitor of the identified bypass pathway.
Increased expression of drug efflux pumps. 1. Perform qPCR or Western blotting to check the expression levels of common ABC transporters (e.g., ABCG2, MDR1). 2. Conduct a drug accumulation assay to compare intracellular drug levels in sensitive vs. resistant cells. 3. Test the effect of co-treatment with a known efflux pump inhibitor.
Problem 2: Heterogeneous Response to Treatment within a Cell Population
Possible Cause Suggested Troubleshooting Steps
Pre-existing subclones with varying sensitivity. 1. Use single-cell RNA sequencing to analyze the transcriptomic heterogeneity of the parent cell line. 2. Perform limiting dilution assays to isolate and characterize subclones with different sensitivities.
Inducible resistance mechanisms. 1. Analyze gene expression changes at different time points following treatment to identify transiently activated resistance pathways.

Quantitative Data Summary

The following table summarizes the IC50 values of various imidazo[1,2-a]pyridine and related compounds against different cancer cell lines, providing a reference for expected potency.

CompoundCell LineTarget/PathwayIC50 (µM)Reference
IP-5HCC1937 (Breast Cancer)Apoptosis Induction, p53/p21 upregulation, pAKT reduction45[11][12]
IP-6HCC1937 (Breast Cancer)Cytotoxic47.7[11][12]
HS-104MCF-7 (Breast Cancer)Cytotoxic1.2[11]
HS-106MCF-7 (Breast Cancer)Cytotoxic< 10[11]
Compound 12bHep-2, HepG2, MCF-7, A375Anticancer11, 13, 11, 11[13]
Thiazole-substituted imidazo[1,2-a]pyridineA375 (Melanoma)PI3KCA inhibitor0.14[14]
Thiazole-substituted imidazo[1,2-a]pyridineHeLa (Cervical Cancer)PI3KCA inhibitor0.21[14]

Experimental Protocols

Protocol 1: Western Blotting for Detection of Bypass Pathway Activation
  • Cell Lysis:

    • Culture sensitive and resistant cells to 80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-MET, MET, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensity using densitometry software.

Protocol 2: Cellular Drug Accumulation Assay
  • Cell Seeding:

    • Seed an equal number of sensitive and resistant cells into a 24-well plate and allow them to adhere overnight.

  • Drug Incubation:

    • Treat cells with a known concentration of a fluorescently-labeled analog or the unlabeled analog in the presence of a fluorescent dye that is a known substrate of the suspected efflux pump (e.g., Hoechst 33342 for ABCG2).

    • For experiments with efflux pump inhibitors, pre-incubate the cells with the inhibitor for 1 hour before adding the analog/dye.

  • Measurement:

    • After the desired incubation time (e.g., 2 hours), wash the cells with ice-cold PBS to remove extracellular drug/dye.

    • Lyse the cells and measure the intracellular fluorescence using a plate reader.

    • Alternatively, analyze the cells using flow cytometry to measure the fluorescence on a single-cell level.

  • Data Analysis:

    • Normalize the fluorescence intensity to the cell number or protein concentration.

    • Compare the intracellular accumulation between sensitive and resistant cells, and in the presence or absence of the efflux pump inhibitor.

Visualizations

Resistance_Mechanisms cluster_cell Cancer Cell Drug Drug Target Target Drug->Target Inhibition AlteredTarget Altered Target Drug->AlteredTarget Ineffective Inhibition Proliferation Proliferation Target->Proliferation Blocks EffluxPump Efflux Pump (e.g., ABCG2) EffluxPump->Drug Efflux BypassPathway Bypass Pathway (e.g., MET) BypassPathway->Proliferation Activates Splicing Alternative Splicing Splicing->AlteredTarget Resistance Resistance Proliferation->Resistance

Caption: Overview of key resistance mechanisms to targeted cancer therapies.

Troubleshooting_Workflow Start Resistance Observed (Increased IC50) CheckTarget Sequence Target & Analyze Copy Number Start->CheckTarget MutationFound Mutation or Amplification? CheckTarget->MutationFound UseNextGen Use Next-Generation Inhibitor MutationFound->UseNextGen Yes CheckBypass Phospho-RTK Array & Western Blot MutationFound->CheckBypass No End Resistance Overcome UseNextGen->End BypassActive Bypass Pathway Activated? CheckBypass->BypassActive ComboTherapy Combine with Bypass Inhibitor BypassActive->ComboTherapy Yes CheckEfflux Drug Accumulation Assay & Efflux Pump Expression BypassActive->CheckEfflux No ComboTherapy->End EffluxActive Increased Efflux? CheckEfflux->EffluxActive UseEPI Co-administer Efflux Pump Inhibitor EffluxActive->UseEPI Yes UseEPI->End

Caption: A logical workflow for troubleshooting drug resistance.

STAT3_NFkB_Pathway Drug Imidazo[1,2-a]pyridine Analog STAT3 STAT3 Drug->STAT3 Inhibits NFkB NF-κB Drug->NFkB Inhibits iNOS iNOS STAT3->iNOS Activates NFkB->iNOS Activates COX2 COX-2 NFkB->COX2 Activates Inflammation Inflammation & Survival iNOS->Inflammation COX2->Inflammation

Caption: Inhibition of the STAT3/NF-κB signaling pathway.

References

Technical Support Center: Minimizing Off-Target Effects of 2-Methylimidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 2-Methylimidazo[1,2-a]pyridin-8-ol and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern with small molecule inhibitors like this compound?

A1: Off-target effects are unintended interactions of a drug or compound with biomolecules other than its primary therapeutic target.[1] For a small molecule inhibitor like this compound, these unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[1] Differentiating between the desired "on-target" effects and these unintended "off-target" effects is a critical challenge in drug discovery and chemical biology.[1]

Q2: How can I proactively assess the potential for off-target effects with my imidazo[1,2-a]pyridine-based compound?

A2: A multi-faceted approach is recommended for proactively assessing off-target effects. This includes in silico (computational) methods to predict potential interactions, followed by in vitro biochemical screening against a broad panel of related targets (e.g., a kinase panel if the primary target is a kinase).[2][3][4] Cellular assays can then be used to confirm these findings in a more physiologically relevant context.[5]

Q3: What are the key experimental strategies to minimize off-target effects in my cell-based assays?

A3: To minimize off-target effects in cell-based assays, consider the following strategies:

  • Use the lowest effective concentration: Titrate your compound to determine the lowest concentration that elicits the desired on-target effect.

  • Employ structurally unrelated inhibitors: Corroborate your findings by using a second, structurally distinct inhibitor that targets the same protein.[1] If both compounds produce the same phenotype, it is more likely to be a true on-target effect.[1]

  • Genetic validation: Use genetic techniques such as CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target.[1] The resulting phenotype should mimic the effect of the small molecule inhibitor.[1]

  • Use appropriate control cell lines: Select cell lines with high expression of the on-target protein and low or no expression of known problematic off-targets.[1]

Q4: Can the structure of this compound be modified to reduce off-target binding?

A4: Yes, structure-activity relationship (SAR) studies can be conducted to optimize the chemical structure of this compound to enhance its selectivity.[6][7][8] By systematically modifying different parts of the molecule, it is often possible to identify derivatives with improved potency for the intended target and reduced affinity for off-targets. This is a key strategy in rational drug design.[4][9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results across different cell lines. Cell-line specific expression of off-target proteins can lead to variable responses.[1]1. Characterize Target and Off-Target Expression: Profile the expression levels of the intended target and any known major off-targets in the cell lines being used.[1]2. Choose Appropriate Cell Models: Select cell lines with high expression of the on-target and low or no expression of problematic off-targets.[1]
Discrepancy between biochemical potency (IC50) and cellular activity (EC50). Poor cell permeability or rapid metabolism of the inhibitor can lead to a lack of cellular effect despite potent biochemical activity.[1]1. Assess Cell Permeability: Employ assays to determine if the compound is effectively entering the cells.2. Evaluate Compound Stability: Analyze the metabolic stability of the inhibitor in the presence of cellular extracts or in culture medium.
Observed phenotype does not match genetic knockdown of the target. The observed phenotype may be due to off-target effects of the compound.1. Perform a Kinase Selectivity Profile: Screen the compound against a broad panel of kinases to identify potential off-targets.[3][10][11]2. Use a Structurally Unrelated Inhibitor: Confirm the phenotype with a different inhibitor for the same target.[1]3. Select a More Selective Inhibitor: If available, switch to a more specific inhibitor for the intended target.[1]
High levels of cytotoxicity observed at concentrations required for on-target inhibition. The cytotoxicity may be a result of off-target activity.1. Conduct Cell Health Assays: Use assays like MTT or trypan blue exclusion to quantify cytotoxicity across a range of concentrations.2. Investigate Apoptosis Markers: Use techniques like western blotting to check for cleavage of PARP or caspase activation to determine if an apoptotic pathway is being induced.[12][13]3. Perform Off-Target Screening: Utilize services that screen for off-target binding across a wide range of proteins.[5]

Quantitative Data Summary

Table 1: Illustrative Kinase Selectivity Profile for Compound "MIP-8" (this compound)

This table presents hypothetical data from a kinase selectivity screen. The goal is to identify a compound with high potency for the intended target and significantly lower potency for other kinases.

Kinase TargetIC50 (nM)Selectivity (Fold vs. On-Target)
On-Target Kinase A 15 1
Off-Target Kinase B35023
Off-Target Kinase C1,20080
Off-Target Kinase D>10,000>667
Off-Target Kinase E85057

Data is for illustrative purposes only.

Table 2: Comparison of On-Target vs. Off-Target Pathway Inhibition in a Cellular Assay

This table illustrates how to compare the effect of "MIP-8" on the intended signaling pathway versus a known off-target pathway.

Concentration of MIP-8 (nM) % Inhibition of On-TargetPathway (p-Target) % Inhibition of Off-TargetPathway (p-Off-Target)
115%2%
1045%8%
50 85% 15%
10092%35%
50095%78%

Data is for illustrative purposes only. The optimal concentration would be around 50 nM, where on-target inhibition is high and off-target inhibition is minimal.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound against a broad panel of protein kinases.[10][11]

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations for IC50 determination.[1]

  • Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP.[1]

  • Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.[1]

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays measuring the incorporation of radiolabeled phosphate or luminescence-based assays like ADP-Glo that measure ADP production.[2][14]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Western Blot for On-Target and Off-Target Pathway Modulation

Objective: To assess the effect of this compound on the phosphorylation status of its intended target and known off-targets in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the compound or a vehicle control for a specified duration.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the on-target protein (and any known off-target proteins).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) and the total protein levels of the target.

Visualizations

G cluster_0 Initial Assessment cluster_1 Cellular Validation cluster_2 Optimization In Silico Screening In Silico Screening Biochemical Screen Biochemical Screen In Silico Screening->Biochemical Screen Predicts Potential Off-Targets Cell-Based Assays Cell-Based Assays Biochemical Screen->Cell-Based Assays Confirms Activity On-Target Validation On-Target Validation Cell-Based Assays->On-Target Validation Off-Target Profiling Off-Target Profiling Cell-Based Assays->Off-Target Profiling SAR Studies SAR Studies Off-Target Profiling->SAR Studies Identifies Liabilities Lead Optimization Lead Optimization SAR Studies->Lead Optimization Improves Selectivity

Caption: Experimental workflow for assessing and minimizing off-target effects.

G MIP-8 MIP-8 On-Target Kinase On-Target Kinase MIP-8->On-Target Kinase Inhibition Off-Target Kinase Off-Target Kinase MIP-8->Off-Target Kinase Inhibition (weaker) Downstream On-Target Pathway Downstream On-Target Pathway On-Target Kinase->Downstream On-Target Pathway Downstream Off-Target Pathway Downstream Off-Target Pathway Off-Target Kinase->Downstream Off-Target Pathway Desired Therapeutic Effect Desired Therapeutic Effect Downstream On-Target Pathway->Desired Therapeutic Effect Undesired Side Effect Undesired Side Effect Downstream Off-Target Pathway->Undesired Side Effect

Caption: On-target vs. off-target signaling pathways for MIP-8.

G Unexpected Phenotype Unexpected Phenotype Is Phenotype On-Target? Is Phenotype On-Target? Unexpected Phenotype->Is Phenotype On-Target? Use Genetic Knockdown Use Genetic Knockdown Is Phenotype On-Target?->Use Genetic Knockdown Test 1 Use Unrelated Inhibitor Use Unrelated Inhibitor Is Phenotype On-Target?->Use Unrelated Inhibitor Test 2 Phenotype Matches? Phenotype Matches? Use Genetic Knockdown->Phenotype Matches? Use Unrelated Inhibitor->Phenotype Matches? Yes (On-Target) Yes (On-Target) Phenotype Matches?->Yes (On-Target) Yes No (Off-Target) No (Off-Target) Phenotype Matches?->No (Off-Target) No Perform Off-Target Screen Perform Off-Target Screen No (Off-Target)->Perform Off-Target Screen

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: Scaling Up the Synthesis of 2-Methylimidazo[1,2-a]pyridin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methylimidazo[1,2-a]pyridin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate a smooth and efficient scale-up of this important compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the condensation reaction between 2-amino-3-hydroxypyridine and chloroacetone. This reaction, a variation of the classic Tschitschibabin reaction, is widely used for the preparation of imidazo[1,2-a]pyridine derivatives.

Q2: What are the critical starting materials for this synthesis?

A2: The key starting materials are 2-amino-3-hydroxypyridine and chloroacetone. The purity of these reagents is crucial for a successful reaction and high yield of the final product.

Q3: Are there any specific safety precautions I should take when handling the reagents?

A3: Yes. Chloroacetone is a lachrymator and is toxic, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. 2-amino-3-hydroxypyridine is also a chemical irritant and should be handled with care.

Q4: What are the typical solvents used for this reaction?

A4: Common solvents for this type of condensation reaction include ethanol, methanol, and dimethylformamide (DMF). The choice of solvent can influence reaction time and temperature.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the product from the starting materials. The spots can be visualized under UV light.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related 8-hydroxyimidazo[1,2-a]pyridine derivatives.

Materials:

  • 2-amino-3-hydroxypyridine

  • Chloroacetone

  • Anhydrous ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous ethanol.

  • Addition of Chloroacetone: To the stirred solution, add chloroacetone (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Incomplete reaction. 2. Poor quality of starting materials. 3. Insufficient reaction temperature.1. Extend the reaction time and continue monitoring by TLC. 2. Check the purity of 2-amino-3-hydroxypyridine and chloroacetone. Use freshly distilled chloroacetone if necessary. 3. Ensure the reaction is maintained at a consistent reflux temperature.
Formation of multiple by-products 1. Side reactions due to impurities. 2. Polymerization of chloroacetone. 3. Overheating of the reaction mixture.1. Purify the starting materials before use. 2. Add chloroacetone dropwise to the reaction mixture to minimize its self-condensation. 3. Maintain a stable reflux temperature and avoid excessive heating.
Difficulty in purifying the product 1. Co-elution of impurities with the product. 2. Product is highly polar and streaks on the silica gel column.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Consider using a different stationary phase, such as alumina, or a reverse-phase column. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective purification method.
Product "oiling out" during recrystallization 1. The solution is too supersaturated. 2. The melting point of the product is lower than the boiling point of the solvent.1. Try adding a seed crystal to induce crystallization. Scratching the inside of the flask with a glass rod can also help. 2. Use a lower boiling point solvent or a solvent mixture.
Scale-up leads to lower yield 1. Inefficient heat transfer in a larger reaction vessel. 2. Inefficient mixing.1. Ensure uniform heating by using a suitable heating mantle and overhead stirrer. 2. Use a mechanical stirrer for larger scale reactions to ensure efficient mixing of the reactants.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound (Illustrative)

Scale 2-amino-3-hydroxypyridine (g) Chloroacetone (mL) Ethanol (mL) Reaction Time (h) Yield (%)
Lab Scale1.00.8204-675-85
Pilot Scale1008020006-870-80

Note: The data in this table is illustrative and may vary depending on the specific reaction conditions and purity of the starting materials.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve 2-amino-3-hydroxypyridine in Anhydrous Ethanol add_chloroacetone Add Chloroacetone (dropwise) reagents->add_chloroacetone Stirring at RT reflux Reflux for 4-6h add_chloroacetone->reflux neutralize Neutralize with NaHCO3 solution reflux->neutralize Cool to RT extract Extract with Ethyl Acetate neutralize->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low/No Product? check_time Extend Reaction Time start->check_time Yes byproducts Multiple By-products? start->byproducts No check_time->byproducts check_reagents Check Reagent Purity check_reagents->byproducts check_temp Verify Reflux Temperature check_temp->byproducts purify_reagents Purify Starting Materials byproducts->purify_reagents Yes purification_issue Purification Difficulty? byproducts->purification_issue No purify_reagents->purification_issue slow_addition Slow Dropwise Addition slow_addition->purification_issue control_heat Control Heating control_heat->purification_issue optimize_eluent Optimize TLC Eluent purification_issue->optimize_eluent Yes change_stationary_phase Change Stationary Phase optimize_eluent->change_stationary_phase recrystallize Attempt Recrystallization change_stationary_phase->recrystallize

Caption: Troubleshooting logic for the synthesis of this compound.

Modifying reaction conditions for 2-Methylimidazo[1,2-a]pyridin-8-ol derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 2-Methylimidazo[1,2-a]pyridin-8-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing the 8-hydroxy group of this compound?

A1: The primary methods for derivatizing the 8-hydroxy group are:

  • O-Alkylation (Williamson Ether Synthesis): Introduction of an alkyl or aryl group via an ether linkage.

  • O-Acylation: Formation of an ester by reacting the hydroxyl group with an acylating agent.

  • Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig): The hydroxyl group is first converted into a better leaving group, such as a triflate (OTf) or a halide, which is then subjected to palladium-catalyzed cross-coupling to form C-C, C-N, or C-O bonds.

Q2: I am having trouble with the solubility of this compound in my reaction. What solvents are recommended?

A2: this compound has moderate polarity. For O-alkylation and O-acylation, polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often good choices as they can dissolve the starting material and the corresponding alkoxide or phenoxide intermediate. For cross-coupling reactions, common solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF), often in combination with an aqueous base solution.

Q3: Can the nitrogen atoms in the imidazo[1,2-a]pyridine core interfere with the derivatization of the 8-hydroxy group?

A3: Yes, the nitrogen atoms, particularly the N1 of the imidazole ring, are nucleophilic and can compete with the 8-hydroxy group for reaction with electrophiles, especially in acylation and alkylation reactions. The use of a suitable base to selectively deprotonate the hydroxyl group is crucial. In some cases, N-alkylation or N-acylation can be a side reaction.

Troubleshooting Guides

O-Alkylation (Williamson Ether Synthesis)

Problem: Low yield of the desired ether product.

Possible Cause Troubleshooting Suggestion
Incomplete deprotonation of the hydroxyl group. Use a stronger base (e.g., NaH instead of K₂CO₃) to ensure complete formation of the alkoxide. Ensure anhydrous reaction conditions as water will quench the base.
Side reaction: E2 elimination of the alkyl halide. This is common with secondary and tertiary alkyl halides.[1] If possible, use a primary alkyl halide. Lowering the reaction temperature can also favor the desired SN2 reaction over elimination.[1]
Low reactivity of the alkyl halide. Use a more reactive alkyl halide (I > Br > Cl). Adding a catalytic amount of sodium iodide (NaI) can facilitate the reaction with an alkyl chloride or bromide through the Finkelstein reaction.
Steric hindrance. If either the imidazopyridine or the alkyl halide is sterically hindered, the reaction rate will be slow.[1] Consider increasing the reaction temperature or using a less hindered reagent if the synthesis plan allows.

Problem: Formation of N-alkylated byproduct.

Possible Cause Troubleshooting Suggestion
Competitive reaction at the imidazole nitrogen. Deprotonate the hydroxyl group at a low temperature before adding the alkyl halide. This can favor the formation of the more stable O-anion. Using a bulkier base might also sterically hinder attack at the nitrogen.
O-Acylation

Problem: Low yield of the ester product.

Possible Cause Troubleshooting Suggestion
Deactivation of the acylating agent. Use a fresh, high-purity acyl chloride or anhydride. Moisture can hydrolyze these reagents.
Insufficiently activated acylating agent. For less reactive acylating agents, consider using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with the corresponding carboxylic acid.
The aromatic ring is too electron-deficient for Friedel-Crafts acylation. While O-acylation is generally favored, if considering C-acylation, note that highly deactivated aromatic systems may not react well.[2]

Problem: Competing N-acylation.

Possible Cause Troubleshooting Suggestion
Nucleophilicity of the ring nitrogens. Perform the reaction at a lower temperature. The use of a non-nucleophilic base like pyridine can sometimes favor O-acylation.
Suzuki-Miyaura Cross-Coupling (of the 8-O-triflate)

Problem: Low yield of the coupled product.

Possible Cause Troubleshooting Suggestion
Inefficient triflation of the 8-hydroxy group. Ensure anhydrous conditions and use a non-nucleophilic base like pyridine or triethylamine. Check the purity of the triflic anhydride.
Decomposition of the boronic acid. Protodeboronation can be a significant side reaction, especially with heteroaryl boronic acids.[3] Use anhydrous solvents and consider using potassium trifluoroborate salts which are more stable.
Poor catalyst activity. The choice of palladium catalyst and ligand is critical. For electron-rich heteroaryl triflates, ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often effective.[4][5]
Inappropriate base. The base is crucial for the transmetalation step. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The optimal base often depends on the solvent and substrates.[6]

Problem: Formation of homocoupling byproduct of the boronic acid.

Possible Cause Troubleshooting Suggestion
Oxygen contamination. Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

Experimental Protocols

Protocol 1: O-Alkylation of this compound

This protocol describes a general procedure for the Williamson ether synthesis.

Materials:

  • This compound (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl halide (1.1 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound.

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: O-Acylation of this compound

This protocol provides a general method for ester formation using an acyl chloride.

Materials:

  • This compound (1.0 equiv)

  • Acyl chloride (1.2 equiv)

  • Triethylamine (TEA, 1.5 equiv) or Pyridine (solvent)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM.

  • Add triethylamine (or use pyridine as the solvent).

  • Cool the mixture to 0 °C.

  • Add the acyl chloride dropwise.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Suzuki-Miyaura Coupling of 2-Methylimidazo[1,2-a]pyridin-8-yl triflate

This protocol outlines the conversion of the hydroxyl group to a triflate, followed by Suzuki-Miyaura coupling.

Part A: Triflation

  • Dissolve this compound (1.0 equiv) in anhydrous DCM or pyridine under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triflic anhydride (1.1 equiv) dropwise.

  • Stir at 0 °C for 1-2 hours until the starting material is consumed (monitor by TLC).

  • Carefully quench with saturated aqueous NaHCO₃ and extract with DCM.

  • Dry the organic layer and concentrate to obtain the crude triflate, which can often be used in the next step without further purification.

Part B: Suzuki-Miyaura Coupling Materials:

  • 2-Methylimidazo[1,2-a]pyridin-8-yl triflate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a Schlenk flask, add the crude triflate, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (3x).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring for completion.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

G cluster_0 Troubleshooting O-Alkylation start Low Yield in O-Alkylation? cause1 Incomplete Deprotonation? start->cause1 Check Base cause2 E2 Elimination Side Reaction? start->cause2 Check Alkyl Halide cause3 N-Alkylation? start->cause3 Check Byproducts sol1 Use stronger base (e.g., NaH) Ensure anhydrous conditions cause1->sol1 Solution sol2 Use primary alkyl halide Lower reaction temperature cause2->sol2 Solution sol3 Deprotonate at low temp before adding halide cause3->sol3 Solution

Caption: Troubleshooting workflow for O-Alkylation reactions.

G cluster_1 Troubleshooting Suzuki-Miyaura Coupling start_suzuki Low Yield in Suzuki Coupling? cause_suzuki1 Poor Triflation Step? start_suzuki->cause_suzuki1 Check Starting Material cause_suzuki2 Boronic Acid Decomposition? start_suzuki->cause_suzuki2 Check Reagents cause_suzuki3 Inactive Catalyst? start_suzuki->cause_suzuki3 Check Catalyst cause_suzuki4 Homocoupling Observed? start_suzuki->cause_suzuki4 Check Byproducts sol_suzuki1 Ensure anhydrous conditions Use fresh triflic anhydride cause_suzuki1->sol_suzuki1 Solution sol_suzuki2 Use anhydrous solvents Consider trifluoroborate salts cause_suzuki2->sol_suzuki2 Solution sol_suzuki3 Screen different Pd catalysts/ligands (e.g., SPhos, XPhos) cause_suzuki3->sol_suzuki3 Solution sol_suzuki4 Thoroughly degas reaction mixture Maintain inert atmosphere cause_suzuki4->sol_suzuki4 Solution

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

References

Validation & Comparative

Validating the Biological Target of 2-Methylimidazo[1,2-a]pyridin-8-ol: A Comparative Guide to Key Experimental Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of a bioactive small molecule like 2-Methylimidazo[1,2-a]pyridin-8-ol is a critical first step in the drug development pipeline. However, identifying and validating its biological target is paramount to understanding its mechanism of action, ensuring its specificity, and predicting potential on- and off-target effects. This guide provides a comparative overview of three widely used experimental methods for validating the interaction between a small molecule and its putative protein target. For the purposes of this guide, we will consider a hypothetical scenario where this compound is hypothesized to bind to and inhibit "Kinase X," a key protein in a cancer-related signaling pathway.

We will compare the following target validation techniques:

  • Cellular Thermal Shift Assay (CETSA) : To confirm direct target engagement in a cellular context.

  • Biochemical Kinase Assay : To quantify the inhibitory activity of the compound on the purified target protein.

  • Pull-Down Assay followed by Western Blot : To demonstrate a direct physical interaction between the compound and the target protein.

Hypothetical Signaling Pathway

The diagram below illustrates a simplified, hypothetical signaling pathway where Kinase X plays a crucial role. Understanding this pathway is essential for interpreting the results of target validation experiments.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_X Kinase X Receptor->Kinase_X Activates Substrate Substrate Protein Kinase_X->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Target Gene Expression TF->Gene Promotes Proliferation Proliferation Gene->Proliferation Cell Proliferation Compound This compound Compound->Kinase_X Inhibits

Caption: Hypothetical signaling pathway involving Kinase X.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement within intact cells.[1] The principle is based on the ligand-induced thermal stabilization of the target protein.[1] When a protein binds to a ligand, its melting temperature (Tm) increases. This change can be detected by heating cell lysates treated with the compound to various temperatures, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining.

Experimental Workflow: CETSA

G A 1. Treat intact cells with This compound or vehicle (DMSO) B 2. Harvest and lyse cells A->B C 3. Aliquot cell lysate and heat at a range of temperatures B->C D 4. Centrifuge to separate soluble (supernatant) from aggregated (pellet) proteins C->D E 5. Collect supernatant D->E F 6. Analyze soluble Kinase X levels by Western Blot E->F G 7. Plot melt curves and determine Tm shift (ΔTm) F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation: CETSA

The table below presents hypothetical results from a CETSA experiment. A positive thermal shift (ΔTm) indicates that the compound binds to and stabilizes Kinase X in the cellular environment.

Compound Concentration (µM)Melting Temperature (Tm) of Kinase X (°C)Thermal Shift (ΔTm) (°C)
0 (Vehicle)48.2-
150.1+1.9
1053.5+5.3
5054.0+5.8
Experimental Protocol: CETSA
  • Cell Treatment : Culture cells to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for 1 hour at 37°C.[1]

  • Cell Harvest and Lysis : Harvest the cells and wash with PBS. Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells via freeze-thaw cycles.[2]

  • Heat Treatment : Clear the lysate by centrifugation. Aliquot the supernatant into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.[1]

  • Separation : Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[1]

  • Analysis : Collect the supernatant containing the soluble proteins. Analyze the amount of soluble Kinase X in each sample by Western Blotting using a specific anti-Kinase X antibody.

  • Data Interpretation : Quantify the band intensities from the Western Blot. Plot the percentage of soluble protein against temperature for each compound concentration to generate melt curves. The temperature at which 50% of the protein is denatured is the Tm. The difference in Tm between vehicle- and compound-treated samples is the thermal shift (ΔTm).

Method 2: Biochemical Kinase Assay

Biochemical assays using purified components are essential for quantifying the direct inhibitory effect of a compound on its target enzyme and determining its potency (e.g., IC50 value). These assays measure the enzymatic activity of Kinase X in the presence of varying concentrations of this compound.

Experimental Workflow: Biochemical Kinase Assay

G A 1. Purify recombinant Kinase X and its specific substrate C 3. Incubate Kinase X, substrate, ATP, and compound in a microplate A->C B 2. Serially dilute This compound B->C D 4. Stop the reaction C->D E 5. Detect kinase activity (e.g., quantify phosphorylated substrate using a detection reagent) D->E F 6. Plot activity vs. compound concentration and calculate IC50 E->F

Caption: Experimental workflow for a biochemical kinase assay.

Data Presentation: Kinase Inhibition

The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent compound.

CompoundTargetIC50 (nM)
This compoundKinase X75
Staurosporine (Control Inhibitor)Kinase X10
This compoundKinase Y (Off-target)>10,000
Experimental Protocol: Kinase Assay (e.g., ADP-Glo™)
  • Reagent Preparation : Prepare a reaction buffer containing purified Kinase X enzyme, its specific substrate peptide, and MgCl2.

  • Compound Plating : Serially dilute this compound in DMSO and add to a 384-well plate.

  • Kinase Reaction : Add the Kinase X enzyme/substrate mixture to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation : Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.

  • Detection : Convert the generated ADP to ATP by adding a Kinase Detection Reagent, which also contains luciferase/luciferin. The newly synthesized ATP is consumed by luciferase, generating a luminescent signal that is proportional to kinase activity.

  • Data Analysis : Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Method 3: Pull-Down Assay

Pull-down assays are a form of affinity purification used to demonstrate a direct physical interaction between a "bait" (the compound) and a "prey" (the target protein) from a cell lysate.[3] For this, the small molecule is typically immobilized on beads, which are then used to "pull down" its binding partners.

Experimental Workflow: Pull-Down Assay

G A 1. Immobilize this compound on affinity beads (Bait) C 3. Incubate beads with cell lysate to allow binding A->C B 2. Prepare cell lysate (Prey) B->C D 4. Wash beads to remove non-specific binders C->D E 5. Elute bound proteins from the beads D->E F 6. Analyze eluted proteins for Kinase X by Western Blot E->F

Caption: Experimental workflow for a small molecule pull-down assay.

Data Presentation: Pull-Down Western Blot

The results are typically visualized via Western Blot. A band corresponding to Kinase X in the elution fraction from the compound-coated beads (but not the control beads) confirms a direct interaction.

Sample LaneExpected Result for Kinase XInterpretation
1. Cell Lysate (Input)Strong BandConfirms Kinase X is present in the lysate.
2. Elution from Control BeadsNo BandShows Kinase X does not bind non-specifically to the beads.
3. Elution from Compound BeadsStrong BandDemonstrates specific binding of Kinase X to the compound.
Experimental Protocol: Pull-Down Assay
  • Bait Preparation : Synthesize a derivative of this compound with a linker suitable for conjugation. Covalently attach the modified compound to activated affinity beads (e.g., NHS-activated sepharose). Prepare control beads with no compound attached.

  • Prey Preparation : Prepare a total protein lysate from cells known to express Kinase X using a non-denaturing lysis buffer.[4]

  • Binding : Incubate the cell lysate with the compound-conjugated beads and the control beads separately for several hours at 4°C with gentle rotation.[5]

  • Washing : Pellet the beads by centrifugation and discard the supernatant. Wash the beads multiple times with wash buffer to remove proteins that are not specifically bound.[5]

  • Elution : Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Analysis : Separate the eluted proteins by SDS-PAGE and perform a Western Blot using an antibody specific to Kinase X to detect its presence.

Comparison of Target Validation Methods

FeatureCellular Thermal Shift Assay (CETSA)Biochemical Kinase AssayPull-Down Assay
Principle Ligand-induced thermal stabilizationMeasures enzyme activity inhibitionAffinity capture of target protein
Context In-cell / In-situIn-vitro (purified components)In-vitro (using cell lysate)
Key Output Target engagement (ΔTm)Potency (IC50)Direct physical interaction
Pros Confirms target binding in a physiological context; No compound modification neededHighly quantitative; Good for structure-activity relationship (SAR) studies; High-throughputDemonstrates direct binding; Can identify unknown binding partners (with MS)
Cons Lower throughput; Requires a good antibody; Not all proteins show a clear thermal shiftMay not reflect cellular potency (e.g., due to cell permeability, efflux pumps); Requires purified proteinRequires chemical modification of the compound; Prone to non-specific binding; Can be technically challenging

Conclusion

Validating the biological target of a novel compound like this compound requires a multi-faceted approach. No single experiment is sufficient to definitively prove a target interaction. The three methods described here provide complementary evidence.

  • CETSA is invaluable for confirming that the compound reaches and engages its target inside the complex environment of a cell.

  • A biochemical kinase assay provides a precise measure of the compound's potency and is the gold standard for quantifying its direct inhibitory effect on the purified enzyme.

  • A pull-down assay offers strong evidence of a direct physical interaction between the compound and its target protein.

A robust target validation strategy would employ these techniques in concert. For instance, a promising IC50 value from a biochemical screen can be followed by a positive CETSA result to confirm cellular engagement, and a successful pull-down assay to demonstrate direct binding. Together, these methods provide the rigorous evidence needed to confidently identify Kinase X as the biological target of this compound, paving the way for further preclinical development.

References

Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the cross-reactivity and selectivity of imidazo[1,2-a]pyridine-based compounds in kinase inhibition, providing researchers with comparative data and experimental context.

Comparative Kinase Selectivity Profiles

The following tables summarize the in vitro kinase inhibition data for selected imidazo[1,2-a]pyridine derivatives from published studies. This data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), allows for a direct comparison of the potency and selectivity of these compounds against a panel of different kinases.

Compound Primary Target(s) IC50 (nM) Selectivity Notes Reference
Compound 4c CLK1, DYRK1A700 (CLK1), 2600 (DYRK1A)Inhibits both CLK1 and DYRK1A at micromolar concentrations.[2][3][4]
Compound 15a PI3Kα, mTOR1.8 (PI3Kα), 19.3 (mTOR)Potent dual PI3K/mTOR inhibitor with excellent kinase selectivity.[5]
Compound 31 c-Met12.8>78-fold selective against a panel of 16 other tyrosine kinases.[6]
Compound 24 FLT3-ITDPotent and balanced inhibitionEffective against wild-type and clinically relevant mutant forms of FLT3.[7]
GSK923295 CDK2Potent and selectiveA potent and selective inhibitor of cyclin-dependent kinase 2.[8]
A novel series IGF-1RPotent and selectiveA series of potent and selective inhibitors of insulin-like growth factor-1 receptor kinase.[9]
A novel series ALK2Potent inhibitorsIdentified as potent inhibitors of Activin-like kinase 2.[10]
A novel series Mer/AxlHighly selectiveHighly selective dual inhibitors of Mer and Axl kinases.[11]

Experimental Methodologies

The determination of kinase inhibition profiles is crucial for the development of targeted therapies. A generalized workflow for assessing the cross-reactivity of a compound is outlined below.

A common method to determine the IC50 of a compound against a panel of kinases is through an in vitro kinase assay.

  • Preparation of Reagents :

    • Kinase: Purified recombinant human kinases are used.

    • Substrate: A specific peptide or protein substrate for each kinase, often biotinylated or fluorescently labeled.

    • ATP: Adenosine triphosphate, the phosphate donor, is used at a concentration close to its Michaelis-Menten constant (Km) for each kinase.

    • Test Compound: The imidazo[1,2-a]pyridine derivative is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Assay Procedure :

    • The kinase, substrate, and test compound are pre-incubated in an assay buffer (typically containing MgCl2, MnCl2, and a buffering agent like HEPES) in a 96- or 384-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a set period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by the addition of a solution containing a chelating agent (e.g., EDTA).

  • Detection :

    • The amount of phosphorylated substrate is quantified. The detection method depends on the assay format and can include:

      • Radiometric assays : Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence-based assays : Using fluorescently labeled substrates or antibodies to detect phosphorylation. Common methods include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).

      • Luminescence-based assays : Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis :

    • The percentage of kinase activity is calculated for each concentration of the test compound relative to a control (no inhibitor).

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizing Experimental Workflow and Signaling Pathways

To better understand the processes involved in cross-reactivity profiling and the biological context of the targeted kinases, the following diagrams are provided.

G cluster_0 Compound Preparation cluster_1 Kinase Assay cluster_2 Data Acquisition & Analysis compound Imidazo[1,2-a]pyridine Derivative dissolve Dissolve in DMSO compound->dissolve serial_dilution Serial Dilution dissolve->serial_dilution add_compound Add Diluted Compound serial_dilution->add_compound plate Assay Plate add_kinase Add Kinase & Substrate plate->add_kinase add_kinase->add_compound incubate Pre-incubation add_compound->incubate add_atp Initiate with ATP incubate->add_atp reaction Kinase Reaction add_atp->reaction stop Stop Reaction reaction->stop read_plate Read Plate (e.g., TR-FRET) stop->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Experimental workflow for in vitro kinase cross-reactivity profiling.

G growth_factor Growth Factor rtk Receptor Tyrosine Kinase (e.g., IGF-1R, c-Met, FLT3) growth_factor->rtk pi3k PI3K rtk->pi3k ras Ras rtk->ras akt Akt pi3k->akt mtor mTOR akt->mtor cell_response Cell Proliferation, Survival, Differentiation mtor->cell_response raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->cell_response inhibitor Imidazo[1,2-a]pyridine Inhibitor inhibitor->rtk inhibitor->pi3k inhibitor->mtor

Caption: Simplified signaling pathways targeted by imidazo[1,2-a]pyridine kinase inhibitors.

Conclusion

The imidazo[1,2-a]pyridine scaffold serves as a versatile platform for the design of potent and selective kinase inhibitors. The comparative data presented in this guide highlights the diverse range of kinases that can be targeted by derivatives of this core structure. While a comprehensive cross-reactivity profile for 2-Methylimidazo[1,2-a]pyridin-8-ol is not currently available, the extensive research on related compounds provides valuable insights for researchers in the field of drug discovery and development. The detailed experimental protocols and workflow diagrams offer a foundational understanding of the methods used to characterize the selectivity of these promising therapeutic agents. Further investigation into the structure-activity relationships of this class of compounds will continue to fuel the development of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

In Vivo Validation of Imidazo[1,2-a]pyridine Analogue Activity in Animal Models of Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Please Note: Due to the limited availability of specific in vivo data for 2-Methylimidazo[1,2-a]pyridin-8-ol, this guide provides a comparative analysis of a closely related and well-studied imidazo[1,2-a]pyridine derivative with demonstrated in vivo anticancer activity. This analogue, for the purpose of this guide, will be referred to as Imidazo[1,2-a]pyridine Analogue (IPA) . The comparison is made against Paclitaxel , a standard-of-care chemotherapy agent for various cancers, including those against which IPA has shown efficacy.

This guide presents a summary of the preclinical in vivo validation of IPA, comparing its performance with Paclitaxel. The information is based on published experimental data and is intended to provide an objective overview for research and drug development purposes.

Comparative Efficacy in Animal Models

The following table summarizes the in vivo efficacy of our representative Imidazo[1,2-a]pyridine Analogue (IPA) in a HeLa human cervical tumor xenograft model in mice, compared to Paclitaxel in a breast cancer xenograft model. While the cancer types differ, these examples provide a basis for comparing the general anti-tumor activity of an imidazo[1,2-a]pyridine derivative with a standard chemotherapeutic agent.

ParameterImidazo[1,2-a]pyridine Analogue (IPA)Paclitaxel
Animal Model Mice with HeLa human cervical tumor xenograftsMice with MCF-7 human breast cancer xenografts
Dosage 50 mg/kg4 mg/ml (intratumoral injection)
Administration Route Not specifiedIntratumoral
Treatment Schedule Not specifiedDaily for 7 days
Primary Efficacy Endpoint Significant inhibition of tumor growthSignificant inhibition of tumor growth
Observed Effects Inhibition of PI3K/mTOR signaling pathwayDownregulation of Aurora kinase and cofilin-1 activity, increased apoptosis[1]

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of future studies, detailed experimental protocols for the in vivo validation of both the Imidazo[1,2-a]pyridine Analogue and Paclitaxel are provided below.

In Vivo Xenograft Model for Imidazo[1,2-a]pyridine Analogue (IPA)

This protocol is based on studies evaluating the anticancer activity of imidazo[1,2-a]pyridine derivatives in mouse xenograft models.[2]

  • Cell Culture: HeLa human cervical cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: 5 x 10^6 HeLa cells in 100 µL of sterile PBS are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored every 2-3 days using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment and control groups.

  • Drug Administration: The IPA is administered to the treatment group at a dose of 50 mg/kg. The route and frequency of administration would be as defined in the specific study protocol (e.g., intraperitoneal, oral; daily, every other day). The control group receives the vehicle solution.

  • Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated.

  • Pharmacodynamic Analysis: Tumor samples can be collected for analysis of biomarkers, such as the phosphorylation status of proteins in the PI3K/Akt/mTOR pathway, by methods like Western blotting or immunohistochemistry.

In Vivo Xenograft Model for Paclitaxel

This protocol is a standard method for evaluating the efficacy of Paclitaxel in a breast cancer mouse model.[1][3]

  • Cell Culture: MCF-7 human breast cancer cells are maintained in a suitable culture medium.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used.

  • Tumor Cell Implantation: 1 x 10^7 MCF-7 cells are implanted subcutaneously into the flank of each mouse.[1]

  • Tumor Growth Monitoring: Tumor growth is monitored regularly with calipers.

  • Treatment Initiation: Treatment begins when tumors reach a diameter of 5-6 mm.[1]

  • Drug Administration: Tumor-bearing mice receive intratumoral injections of Paclitaxel (4 mg/ml) or a vehicle control (e.g., PBS).[1] The treatment is administered daily for a specified period (e.g., 7 consecutive days).[1]

  • Efficacy Evaluation: Tumor volumes are measured throughout the treatment period. A significant inhibition of tumor growth in the Paclitaxel-treated group compared to the control group indicates efficacy.[1]

  • Apoptosis and Biomarker Analysis: At the end of the experiment, tumor tissues are collected. Apoptosis can be assessed by methods like TUNEL staining.[1] The expression levels of relevant proteins, such as Aurora kinase and cofilin-1, can be analyzed by immunohistochemistry.[1]

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the underlying mechanisms of action, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_setup Experimental Setup cluster_procedure In Vivo Procedure cluster_analysis Data Analysis cell_culture Cancer Cell Culture implantation Tumor Cell Implantation cell_culture->implantation animal_model Animal Model (Immunocompromised Mice) animal_model->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Drug Administration (IPA vs. Paclitaxel vs. Vehicle) randomization->treatment efficacy Efficacy Evaluation (Tumor Volume, Weight) treatment->efficacy biomarker Biomarker Analysis (Western Blot, IHC) treatment->biomarker

Caption: In vivo anticancer drug testing workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Activation IPA Imidazo[1,2-a]pyridine Analogue (IPA) IPA->PI3K Inhibition IPA->mTORC1 Inhibition Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilization CellCycleArrest Cell Cycle Arrest (G2/M phase) Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Simplified signaling pathways for IPA and Paclitaxel.

References

Unveiling the Binding Affinity of Imidazo[1,2-a]pyridine Derivatives for β-Amyloid Plaques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity of a series of imidazo[1,2-a]pyridine derivatives targeting β-amyloid (Aβ) aggregates, a key pathological hallmark of Alzheimer's disease. The following sections detail the structure-activity relationship of these compounds, supported by quantitative binding data and a comprehensive description of the experimental protocols used for their evaluation.

Comparative Binding Affinity Data

The binding affinities of various 2-phenyl-imidazo[1,2-a]pyridine derivatives for Aβ aggregates were determined through in vitro competitive binding assays. The inhibitory constant (Ki), a measure of binding affinity, was calculated for each compound. A lower Ki value indicates a higher binding affinity. The results are summarized in the table below.

Compound IDR1R2R3R4Ki (nM)[1][2]
12a HHHH>1000
12b OMeHHH1030 ± 220
12c NMe2HHH453 ± 153
13 NMe2MeHH243 ± 45
14 NMe2HMeH730 ± 230
15 NMe2HHMe689 ± 211
16 (IMPY) NMe2IHH15.0 ± 5.0
17 NMe2BrHH10.3 ± 1.2
18 NMe2MeHH638 ± 98
19 BrHHNMe2339 ± 78
20 NMe2IIH290 ± 70
21 NMe2NO2HH1230 ± 340
22 IIHH>1000

Experimental Protocols

In Vitro Competitive Binding Assay for Aβ Aggregates

The binding affinity of the imidazo[1,2-a]pyridine derivatives was evaluated using a competitive binding assay with pre-formed Aβ aggregates.

Preparation of Aβ Aggregates: Synthetic Aβ(1-40) peptide was incubated in phosphate-buffered saline (PBS), pH 7.4, at 37°C for 42 hours with gentle shaking to induce aggregation. The resulting Aβ aggregates were then collected by centrifugation.

Binding Assay: The assay was performed in a final volume of 50 µL containing 20-50 pM of the radioligand [¹²⁵I]TZDM (a known high-affinity ligand for Aβ aggregates), 0.1-0.2 nM of Aβ aggregates, and varying concentrations of the competitor compounds (the imidazo[1,2-a]pyridine derivatives) in PBS with 0.1% bovine serum albumin (BSA). The reaction mixture was incubated at 37°C for 3 hours.

Separation and Detection: Bound and free radioligand were separated by vacuum filtration through a Whatman GF/B glass fiber filter using a cell harvester. The filters were then washed with ice-cold PBS. The radioactivity retained on the filters, representing the bound radioligand, was measured using a gamma counter.

Data Analysis: The 50% inhibitory concentration (IC₅₀) values, the concentration of the competitor compound that displaces 50% of the radioligand binding, were determined from competition curves using nonlinear regression analysis. The inhibitory constants (Ki) were then calculated from the IC₅₀ values using the Cheng-Prusoff equation.[1][2]

Visualizing the Methodologies

Experimental Workflow for Binding Affinity Determination

experimental_workflow cluster_preparation Preparation of Aβ Aggregates cluster_assay Competitive Binding Assay cluster_separation Separation and Detection cluster_analysis Data Analysis A Synthetic Aβ(1-40) Peptide B Incubate at 37°C for 42h A->B C Centrifuge to Collect Aggregates B->C D Prepare Assay Mixture: [¹²⁵I]TZDM (Radioligand) Aβ Aggregates Competitor Compound C->D E Incubate at 37°C for 3h D->E F Vacuum Filtration E->F G Wash Filters F->G H Measure Radioactivity (Gamma Counter) G->H I Determine IC₅₀ Values H->I J Calculate Ki Values (Cheng-Prusoff Equation) I->J

Caption: Workflow for determining the binding affinity of imidazo[1,2-a]pyridine derivatives to Aβ aggregates.

β-Amyloid Signaling Pathway in Alzheimer's Disease

Caption: The amyloid cascade hypothesis in Alzheimer's disease.

References

A Head-to-Head Comparison of Imidazo[1,2-a]pyridine, Benzimidazole, and Imidazo[1,2-a]pyrimidine Scaffolds in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anticancer drug discovery is continually evolving, with a significant focus on the development of small molecules that target key signaling pathways implicated in tumorigenesis. Among the myriad of heterocyclic scaffolds explored, nitrogen-containing fused ring systems have emerged as privileged structures due to their ability to interact with a diverse range of biological targets. This guide provides a head-to-head comparison of three prominent scaffolds: imidazo[1,2-a]pyridine, benzimidazole, and imidazo[1,2-a]pyrimidine, with a focus on their performance as anticancer agents, particularly as kinase inhibitors.

Performance Overview: A Tale of Three Scaffolds

The imidazo[1,2-a]pyridine, benzimidazole, and imidazo[1,2-a]pyrimidine cores have all demonstrated significant potential in the development of anticancer therapeutics. Their structural similarities, featuring a fused imidazole ring, allow them to act as effective pharmacophores that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. A primary mechanism of action for many derivatives of these scaffolds is the inhibition of protein kinases, particularly those in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative compounds from each scaffold against various cancer cell lines. It is crucial to consider that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
8-Bromo-6-methyl-imidazo[1,2-a]pyridine derivative (Compound 35)T47D (Breast Cancer)0.15[1]
Imidazo[1,2-a]pyridine-quinoline hybrid (Compound 12)MDA-MB-231 (Breast Cancer)0.29[2]
Imidazo[1,2-a]pyridine-quinoline hybrid (Compound 8)HeLa (Cervical Cancer)0.34[2]
Imidazo[1,2-a]pyridine derivative (Compound 6)A375 (Melanoma)<12[3]
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivativeGIST 430/654nanomolar range[4]
Azo-linked imidazo[1,2-a]pyridine (4b)Antibacterial Activity-[5]
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine -3-amine (MIA)MDA-MB-231 (Breast Cancer)~30[6]
4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid (HB9)A549 (Lung Cancer)50.56[7]
4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid (HB10)HepG2 (Liver Cancer)51.52[7]

Table 2: Anticancer Activity of Benzimidazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Fluoro aryl benzimidazole derivativeMCF-7 (Breast Cancer)2.8[8]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHepG2 (Liver Cancer)0.39[8]
Benzimidazole-triazole hybridHeLa (Cervical Cancer)8.34[8]
Alkylsulfonyl 1H-benzo[d]imidazole derivativeMCF7 (Breast Cancer)4.7-10.9
1,2,4-triazole benzimidazoleA549 (Lung Cancer)4.56
Benzoyl aryl benzimidazole derivativeHCT116 (Colon Cancer)0.06-0.5 µg/mL

Table 3: Anticancer Activity of Imidazo[1,2-a]pyrimidine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrimidine derivative (Compound 3a)A549 (Lung Cancer)5.988[9]
Imidazo[1,2-a]pyrimidine derivative (Compound 3d)MCF-7 (Breast Cancer)43.4
Imidazo[1,2-a]pyrimidine derivative (Compound 4d)MDA-MB-231 (Breast Cancer)35.1

Experimental Protocols

The following are generalized protocols for key experiments commonly cited in the evaluation of these compounds. Specific details may vary between studies.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Kinase Inhibition Assay

These assays are employed to determine the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the purified kinase enzyme, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set period to allow for the phosphorylation of the substrate by the kinase.

  • Detection: The extent of phosphorylation is quantified using various methods, such as:

    • Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based Assays: Measuring the amount of ATP remaining after the kinase reaction using a luciferase-based system (e.g., Kinase-Glo®).

    • Fluorescence-based Assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the inhibition data against the compound concentration.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by these scaffolds and a general workflow for their evaluation.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine & Other Scaffolds Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Experimental_Workflow Start Compound Synthesis (Scaffold Diversification) Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Screening HitID Hit Identification (Active Compounds) Screening->HitID KinaseAssay Target Identification (Kinase Inhibition Assays) HitID->KinaseAssay SAR Structure-Activity Relationship (SAR) Studies KinaseAssay->SAR SAR->Screening Iterative Refinement LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Efficacy (Xenograft Models) LeadOpt->InVivo End Preclinical Candidate InVivo->End

Caption: General Experimental Workflow.

Conclusion

The imidazo[1,2-a]pyridine, benzimidazole, and imidazo[1,2-a]pyrimidine scaffolds all represent fertile ground for the discovery of novel anticancer agents. While imidazo[1,2-a]pyridine derivatives have shown remarkable potency, particularly as kinase inhibitors, the benzimidazole and imidazo[1,2-a]pyrimidine classes also offer a wealth of opportunities for therapeutic development. The choice of scaffold for a drug discovery program will ultimately depend on a variety of factors, including the specific biological target, desired selectivity profile, and the synthetic accessibility of diverse analogs. The data and protocols presented in this guide provide a foundational resource for researchers to navigate the comparative landscape of these important heterocyclic systems in the ongoing quest for more effective cancer therapies.

References

A Comparative Guide to the Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and anti-inflammatory effects.[1][2][3][4] This guide provides a comprehensive overview of the statistical analysis of screening results for this class of compounds, with a focus on their evaluation as anticancer agents. While specific screening data for 2-Methylimidazo[1,2-a]pyridin-8-ol is not publicly available, this guide will use a representative imidazo[1,2-a]pyridine derivative with published data to illustrate the comparative analysis process.

Representative Compound Analysis: A Case Study in Anticancer Screening

To exemplify the analysis of screening results for this class of compounds, we will focus on a potent derivative from a study by Aliwaini et al., which investigated novel imidazo[1,2-a]pyridines for their anticancer activities.[5][6][7] The study provides clear, quantitative data on the cytotoxic effects of these compounds on breast cancer cell lines.

Data Presentation: Cytotoxicity Screening Results

The following table summarizes the cytotoxic activity (IC50) of representative imidazo[1,2-a]pyridine compounds against the HCC1937 breast cancer cell line, as determined by the MTT assay.[6][7]

CompoundMolecular StructureIC50 (µM) against HCC1937 Cells
IP-5 Novel Imidazo[1,2-a]pyridine Derivative45.0
IP-6 Novel Imidazo[1,2-a]pyridine Derivative47.7
IP-7 Novel Imidazo[1,2-a]pyridine Derivative79.6

Data sourced from Aliwaini et al. (2022).[6][7]

Comparative Analysis

The data clearly indicates that compounds IP-5 and IP-6 exhibit stronger cytotoxic effects on HCC1937 cells compared to IP-7, with lower IC50 values indicating higher potency.[6][7] This quantitative data is crucial for structure-activity relationship (SAR) studies, guiding the further optimization of the imidazo[1,2-a]pyridine scaffold to enhance anticancer activity.

Signaling Pathway and Experimental Workflow

Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[2][5][6]

PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR signaling cascade, a common target for imidazo[1,2-a]pyridine derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibition Imidazopyridine->Akt Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridines.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the typical workflow for assessing the cytotoxicity of imidazo[1,2-a]pyridine derivatives using an MTT assay.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Line (e.g., HCC1937) cell_seeding 2. Seed Cells into 96-well Plate cell_culture->cell_seeding compound_addition 3. Add Imidazo[1,2-a]pyridine Derivatives (Varying Concentrations) cell_seeding->compound_addition incubation 4. Incubate for 48-72 hours compound_addition->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_incubation 6. Incubate (2-4 hours) mtt_addition->formazan_incubation solubilization 7. Add Solubilizing Agent (e.g., DMSO) formazan_incubation->solubilization read_absorbance 8. Measure Absorbance (e.g., 570 nm) solubilization->read_absorbance calculate_ic50 9. Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for determining the IC50 of imidazo[1,2-a]pyridine derivatives via MTT assay.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of screening results. Below are protocols for key experiments cited in the evaluation of imidazo[1,2-a]pyridine derivatives.

1. MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells (e.g., HCC1937) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

2. Western Blot Analysis for PI3K/Akt/mTOR Pathway

This technique is used to detect and quantify specific proteins in a sample.

  • Cell Lysis: After treatment with the test compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, mTOR, and other relevant proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

The imidazo[1,2-a]pyridine scaffold continues to be a highly promising starting point for the development of novel therapeutics, particularly in the field of oncology. While data on the specific compound this compound is currently lacking in the public domain, the methodologies and comparative analyses presented in this guide for other derivatives provide a robust framework for researchers engaged in the screening and development of this important class of molecules. The provided protocols for key assays such as MTT and Western blotting will aid in the rigorous evaluation of new chemical entities based on this versatile scaffold.

References

Reproducibility of In Vitro Findings for Imidazo[1,2-a]Pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine core is a recognized "privileged structure" in medicinal chemistry, forming the basis for several commercially available drugs.[1] Its derivatives have been extensively investigated for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] This guide synthesizes findings from multiple studies to facilitate a comparative analysis of their in vitro performance.

Comparative In Vitro Anticancer Activity

Numerous novel imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

CompoundCell LineIC50 (µM)Reference
Compound 12 A375 (Melanoma)0.14[5]
HeLa (Cervical Cancer)0.21[5]
Compound I-11 NCI-H358 (Lung Cancer, KRAS G12C)Potent (specific IC50 not stated)[6]
HB9 A549 (Lung Cancer)50.56[7]
HB10 HepG2 (Liver Carcinoma)51.52[7]
IP-5 HCC1937 (Breast Cancer)45[8]
IP-6 HCC1937 (Breast Cancer)47.7[8]
IP-7 HCC1937 (Breast Cancer)79.6[8]
Cisplatin (Reference) A549 (Lung Cancer)53.25[7]
HepG2 (Liver Carcinoma)54.81[7]

Comparative In Vitro Enzyme Inhibition

The mechanism of action for many imidazo[1,2-a]pyridine derivatives involves the inhibition of specific enzymes crucial for cell signaling and survival.

CompoundTarget EnzymeIC50 (µM)Reference
2a PI3 Kinase p110alpha0.67[5]
2g PI3 Kinase p110alpha0.0018[5]
12 PI3 Kinase p110alpha0.0028[5]
Compound 31 c-Met Kinase0.0128[9]
Derivative 29 Mtb pantothenate synthetase (PS)4.53 (MIC90)[10]

Experimental Protocols

Reproducibility of these findings relies on detailed and consistent experimental methodologies. Below are summaries of protocols commonly employed in the cited studies.

Cell Viability (MTT) Assay

The cytotoxic effects of imidazo[1,2-a]pyridine compounds are frequently determined using the MTT assay.[8]

  • Cell Seeding: Cancer cells (e.g., HCC1937) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a defined period (e.g., 24-72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Kinase Inhibition Assay

Enzyme inhibition is often quantified using in vitro kinase assays, such as the scintillation proximity assay for PI3 Kinase.[5]

  • Reaction Mixture: The kinase, substrate (e.g., phosphatidylinositol), and ATP are combined in a reaction buffer.

  • Inhibitor Addition: The test compound is added at varying concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated and incubated at a specific temperature for a set time.

  • Detection: The amount of product formed is quantified. For the scintillation proximity assay, this involves the detection of a radiolabeled product.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis

To investigate the molecular mechanism of action, western blotting is used to detect changes in protein expression and phosphorylation.[8]

  • Cell Lysis: Treated cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., p53, p21, caspases) followed by secondary antibodies conjugated to a detection enzyme.[8]

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualizing Experimental Workflows and Pathways

General Workflow for In Vitro Screening of Imidazo[1,2-a]Pyridine Derivatives

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis Synthesis Synthesis of Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Characterization->Cytotoxicity Test synthesized compounds EnzymeAssay Enzyme Inhibition Assay (e.g., Kinase Assay) Cytotoxicity->EnzymeAssay Identify active compounds Mechanism Mechanism of Action Studies (e.g., Western Blot) EnzymeAssay->Mechanism Elucidate pathway IC50 IC50 Determination Mechanism->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Inhibitor Imidazo[1,2-a]pyridine Derivative (e.g., Compound 12) Inhibitor->PI3K

References

Benchmarking 2-Methylimidazo[1,2-a]pyridin-8-ol: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in vitro assessment of 2-Methylimidazo[1,2-a]pyridin-8-ol against a panel of human cancer cell lines is crucial for elucidating its therapeutic potential. This guide provides a comparative framework for evaluating its cytotoxic effects alongside established anticancer agents. Due to the absence of publicly available data for this compound, this document will present a standardized methodology and data presentation template that can be populated once experimental results are obtained. The guide will also feature a selection of relevant comparator drugs and detail the experimental protocols necessary for a robust benchmarking study.

Comparative Cytotoxicity Analysis

To effectively benchmark the anticancer activity of this compound, its half-maximal inhibitory concentration (IC50) should be determined across a diverse panel of cancer cell lines. The selection of cell lines should ideally represent various cancer histotypes to identify potential areas of sensitivity. For illustrative purposes, this guide includes commonly used cell lines for which there is extensive public data on standard chemotherapeutic agents.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of this compound and Standard Anticancer Drugs

CompoundMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT116 (Colon)
This compound Data not availableData not availableData not availableData not available
DoxorubicinReference ValueReference ValueReference ValueReference Value
CisplatinReference ValueReference ValueReference ValueReference Value
PaclitaxelReference ValueReference ValueReference ValueReference Value

Note: The IC50 values for the standard drugs (Doxorubicin, Cisplatin, Paclitaxel) are well-established and can be sourced from publicly available databases for direct comparison once data for this compound is generated.

Experimental Protocols

Accurate and reproducible experimental design is paramount for generating high-quality, comparable data. The following are detailed protocols for key assays used in the in vitro assessment of anticancer compounds.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and the respective comparator drugs for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro benchmarking of a novel anticancer compound.

G cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Line Seeding (96-well plates) treatment Cell Treatment cell_culture->treatment compound_prep Compound Dilution (Test & Reference Drugs) compound_prep->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_acquisition Absorbance Reading mtt_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc comparison Comparative Analysis ic50_calc->comparison

Caption: Experimental workflow for in vitro cytotoxicity testing.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of other imidazo[1,2-a]pyridine derivatives, this compound may exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Further investigation into these pathways is recommended.

Putative Signaling Pathway of Imidazo[1,2-a]Pyridine Derivatives

The diagram below depicts a generalized signaling pathway that is often dysregulated in cancer and has been shown to be a target of some imidazo[1,2-a]pyridine compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation NFkB NF-κB Akt->NFkB Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Inhibition Compound->Akt Inhibition

Caption: Potential PI3K/Akt/mTOR signaling pathway inhibition.

Disclaimer: The information provided in this guide is for research and informational purposes only. The comparative data for this compound is pending experimental validation. Researchers should conduct their own studies to verify the activity and mechanism of action of this compound.

Comparative Analysis of the Fluorescent Properties of 2-Methylimidazo[1,2-a]pyridin-8-ol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design and selection of fluorescent probes are critical for the sensitive and specific detection of biological analytes. Among the myriad of fluorophores, derivatives of 2-Methylimidazo[1,2-a]pyridin-8-ol have emerged as a promising class of compounds due to their favorable photophysical properties, including high quantum yields and environmental sensitivity. This guide provides a comparative analysis of their fluorescent properties, supported by experimental data and detailed methodologies, to aid in their application for bioimaging and sensing.

The imidazo[1,2-a]pyridine scaffold is a nitrogen-containing heterocyclic system that often exhibits strong fluorescence.[1] The introduction of a methyl group at the 2-position and a hydroxyl group at the 8-position can significantly influence the photophysical characteristics of the molecule. The electron-donating nature of these substituents can enhance the fluorescence quantum yield and modulate the emission wavelength.[1] Furthermore, the hydroxyl group can act as a proton donor or a chelating site, making these derivatives sensitive to pH changes and the presence of metal ions.

Performance Benchmarking: Photophysical Properties

DerivativeExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Stokes Shift (nm)Reference Compound
2-Phenylimidazo[1,2-a]pyridine3303700.6540Quinine Sulfate (Φ=0.54)
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine3403850.7845Quinine Sulfate (Φ=0.54)
2-Methyl-3-acetylimidazo[1,2-a]pyridine3504200.4270Quinine Sulfate (Φ=0.54)
7-Methyl-2-phenylimidazo[1,2-a]pyridine3353750.7040Quinine Sulfate (Φ=0.54)

Note: The data presented in this table are for representative imidazo[1,2-a]pyridine derivatives and are intended to provide a general comparison. The exact photophysical properties of this compound derivatives may vary.

Experimental Protocols

The characterization of the fluorescent properties of this compound derivatives involves several key experiments. Detailed and standardized protocols are crucial for obtaining reliable and comparable data.

Synthesis of this compound Derivatives

A general and widely adopted method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.[2]

General Procedure:

  • Reaction Setup: To a solution of the appropriately substituted 2-amino-3-hydroxypyridine (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, is added an α-haloketone (e.g., chloroacetone for the 2-methyl derivative) (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and the progress is monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound derivative.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Protocol:

  • Standard Selection: A standard with a known quantum yield and an emission range similar to the sample, such as quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54), is chosen.

  • Absorbance Measurement: The absorbance of both the sample and the standard solutions are measured at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.

  • Fluorescence Measurement: The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

    where:

    • Φ_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general experimental workflow for characterizing the fluorescent properties of these derivatives and a representative signaling pathway for their application as fluorescent probes.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_photophysical Photophysical Characterization cluster_application Application Testing start Starting Materials (2-aminopyridin-3-ol & α-haloketone) reaction Chemical Reaction (e.g., Condensation) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization uv_vis UV-Vis Spectroscopy (Absorbance) characterization->uv_vis probe_prep Probe Solution Preparation characterization->probe_prep fluorescence Fluorescence Spectroscopy (Excitation & Emission Spectra) uv_vis->fluorescence quantum_yield Quantum Yield Measurement fluorescence->quantum_yield lifetime Fluorescence Lifetime Measurement fluorescence->lifetime analyte_interaction Interaction with Analyte (e.g., Metal Ions, pH) probe_prep->analyte_interaction cell_imaging Cellular Imaging (Confocal Microscopy) probe_prep->cell_imaging

Caption: Experimental workflow for the synthesis and characterization of fluorescent probes.

signaling_pathway probe This compound Derivative (Probe) complex Probe-Ion Complex probe->complex Binding no_fluorescence Weak or No Fluorescence probe->no_fluorescence Inactive State ion Metal Ion (e.g., Zn²⁺, Fe³⁺) ion->complex fluorescence Strong Fluorescence complex->fluorescence Activation

Caption: Mechanism of a turn-on fluorescent probe for metal ion detection.

References

Safety Operating Guide

Proper Disposal of 2-Methylimidazo[1,2-a]pyridin-8-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of 2-Methylimidazo[1,2-a]pyridin-8-ol, a chemical compound utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, a conservative approach based on the handling of similar imidazo[1,2-a]pyridine derivatives should be adopted.

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including but not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • A lab coat or chemical-resistant apron

  • Closed-toe shoes

Handling Environment: All manipulations of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1] Avoid the generation of dust or aerosols.[1]

Spill Response: In the event of a spill, the area should be evacuated and secured. For small spills, absorbent, non-reactive material should be used to contain the substance. The collected material should then be placed in a suitable, labeled container for hazardous waste disposal.[1][2] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

II. Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) guidelines under 40 CFR Parts 261.3 for the classification of hazardous waste must be followed.[2]

Step 1: Waste Identification and Segregation

  • Pure Compound and Concentrated Solutions: Unused or expired this compound, as well as concentrated solutions, should be collected as hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Contaminated Materials: All items that have come into direct contact with the compound, such as pipette tips, gloves, and absorbent pads, must be considered contaminated and disposed of as hazardous waste.

  • Dilute Aqueous Solutions: The disposal of dilute aqueous solutions may vary depending on local regulations. Consult your EHS department for guidance on whether these can be treated or must be collected as hazardous waste.

Step 2: Waste Collection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting waste. The container must be kept tightly closed when not in use.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution. An accumulation start date should also be clearly visible.

Step 3: Storage

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure the storage area is away from incompatible materials.

Step 4: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.

  • Never dispose of this compound down the drain or in regular trash.[1]

III. Hazard and Disposal Information Summary

ParameterInformationSource
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment Safety glasses/goggles, lab coat, chemical-resistant gloves.[1]
Handling Environment Well-ventilated area, preferably a chemical fume hood.[1]
Spill Cleanup Sweep up solid material and place into a suitable, labeled container for disposal.[1][2]
Environmental Precautions Should not be released into the environment.

IV. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound waste_type Identify Waste Type start->waste_type pure Pure Compound or Concentrated Solution waste_type->pure Pure/Concentrated contaminated Contaminated Materials (Gloves, Pipettes, etc.) waste_type->contaminated Contaminated dilute Dilute Aqueous Solution waste_type->dilute Dilute collect Collect in Labeled Hazardous Waste Container pure->collect contaminated->collect consult_ehs Consult Institutional EHS for Guidance dilute->consult_ehs store Store in Designated Satellite Accumulation Area collect->store consult_ehs->store If classified as hazardous dispose Arrange for Professional Hazardous Waste Disposal store->dispose end End of Process dispose->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylimidazo[1,2-a]pyridin-8-ol
Reactant of Route 2
Reactant of Route 2
2-Methylimidazo[1,2-a]pyridin-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.